molecular formula C39H47BrN4O13S3 B15552825 Alexa Fluor 680 NHS ester

Alexa Fluor 680 NHS ester

Cat. No.: B15552825
M. Wt: 955.9 g/mol
InChI Key: DWDNCUSFLUAVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alexa Fluor 680 NHS ester is a useful research compound. Its molecular formula is C39H47BrN4O13S3 and its molecular weight is 955.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H47BrN4O13S3

Molecular Weight

955.9 g/mol

IUPAC Name

3-[5-bromo-2-[(1E,3E,5Z)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate

InChI

InChI=1S/C39H47BrN4O13S3/c1-38(2)30-24-27(40)26-42(20-10-22-58(48,49)50)37(30)41-32(38)12-6-4-7-13-33-39(3,19-9-5-8-14-36(47)57-44-34(45)17-18-35(44)46)29-25-28(60(54,55)56)15-16-31(29)43(33)21-11-23-59(51,52)53/h4,6-7,12-13,15-16,24-26H,5,8-11,14,17-23H2,1-3H3,(H2-,48,49,50,51,52,53,54,55,56)

InChI Key

DWDNCUSFLUAVMI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Alexa Fluor 680 NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Alexa Fluor 680 NHS ester, a widely used near-infrared (NIR) fluorescent dye. This document details its core properties, experimental protocols for its use in labeling, and its applications in various research contexts, with a focus on providing practical information for laboratory professionals.

Core Properties and Characteristics

This compound is a bright and photostable amine-reactive fluorescent dye.[1] Its succinimidyl ester (NHS ester) moiety allows for the covalent labeling of primary amines (R-NH₂) present on proteins, amine-modified oligonucleotides, and other molecules.[2][3][4] This dye is particularly well-suited for applications requiring high sensitivity and low background fluorescence, such as in vivo imaging and quantitative Western blotting.[5][6]

Chemical and Spectral Properties

The key chemical and spectral properties of this compound are summarized in the table below. This data is crucial for designing experiments and selecting appropriate instrumentation.

PropertyValueReference
Molecular Formula C₃₉H₄₇BrN₄O₁₃S₃[7]
Molecular Weight 955.91 g/mol [7][8]
Excitation Maximum (Ex) 679 nm[2][7][9]
Emission Maximum (Em) 702 nm[2][7][9]
Extinction Coefficient 183,000 cm⁻¹M⁻¹[4][10]
Solubility Water, DMSO, DMF[6]
pH Sensitivity pH-insensitive from pH 4 to 10[3][4]
Spectrally Similar Dyes Cy5.5, DyLight 680, IRDye 680[4][6][11]
Advantages of Alexa Fluor 680

Alexa Fluor 680 offers several advantages over other fluorescent dyes in its spectral range:

  • Brightness and Photostability: Alexa Fluor 680 conjugates are significantly brighter and more photostable than those of spectrally similar dyes like Cy5.5.[3][4][12] This allows for longer exposure times and the detection of low-abundance targets.

  • Low Self-Quenching: The dye can be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection.[6]

  • Near-Infrared Emission: Its emission in the near-infrared spectrum minimizes autofluorescence from biological samples, resulting in a higher signal-to-noise ratio.[5]

  • Water Solubility: The dye's water solubility simplifies the labeling process and is beneficial for biological applications.[3][4]

Experimental Protocols

Protein and Antibody Labeling with this compound

The following is a detailed protocol for the covalent labeling of proteins, particularly IgG antibodies, with this compound. This protocol is a synthesis of best practices from multiple sources.

2.1.1. Materials

  • Protein or antibody to be labeled (in a primary amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3–8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5

2.1.2. Protocol Steps

  • Protein Preparation:

    • Ensure the protein is at a concentration of at least 2 mg/mL for optimal labeling.[2][7] Labeling efficiency is significantly reduced at lower concentrations.[2][7]

    • The protein must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the labeling reaction.[7] If necessary, dialyze the protein against a suitable buffer like phosphate-buffered saline (PBS).

  • Dye Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2][7]

    • Vortex the solution to ensure the dye is fully dissolved.

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.3–8.5 using the reaction buffer.[7]

    • Calculate the required volume of the dye stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point for IgG antibodies.[2][7] The optimal ratio may need to be determined empirically for other proteins.

  • Labeling Reaction:

    • While gently stirring, slowly add the calculated volume of the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3][4]

  • Quenching (Optional):

    • To stop the reaction, you can add a quenching solution to react with any unreacted dye.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[2]

2.1.3. Workflow for Antibody Labeling

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Protein_Prep Prepare Protein (2-10 mg/mL, amine-free buffer) Adjust_pH Adjust Protein pH to 8.3-8.5 Protein_Prep->Adjust_pH Dye_Prep Prepare Dye Stock (10 mM in DMSO/DMF) Add_Dye Add Dye to Protein (10:1 to 20:1 molar ratio) Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate Incubate 1 hr at RT, protected from light Add_Dye->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Store Store Conjugate at 4°C or -20°C Purify->Store

Workflow for labeling an antibody with this compound.

Applications in Research

Alexa Fluor 680-conjugated molecules are utilized in a variety of applications, primarily in fluorescence imaging and detection.

In Vivo Imaging

The near-infrared fluorescence of Alexa Fluor 680 makes it an excellent choice for in vivo imaging in small animals, as light in this region can penetrate tissues more deeply and with less scattering and autofluorescence.[6]

3.1.1. Experimental Workflow for In Vivo Imaging

The following diagram illustrates a general workflow for an in vivo imaging experiment using an Alexa Fluor 680-labeled targeting agent (e.g., an antibody or peptide).

InVivoImagingWorkflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Prepare_Animal Prepare Animal Model (e.g., tumor xenograft) Inject_Probe Inject Probe into Animal (e.g., tail vein injection) Prepare_Animal->Inject_Probe Prepare_Probe Prepare Alexa Fluor 680-labeled Probe Prepare_Probe->Inject_Probe Image_Animal Acquire Images at Various Time Points Inject_Probe->Image_Animal Analyze_Images Analyze Image Data (quantify fluorescence intensity) Image_Animal->Analyze_Images Ex_Vivo Ex Vivo Analysis (optional) (image individual organs) Analyze_Images->Ex_Vivo

A generalized workflow for in vivo imaging experiments.

Fluorescent Western Blotting

Alexa Fluor 680-conjugated secondary antibodies are frequently used for fluorescent Western blotting. This technique offers a wider dynamic range and the potential for multiplexing (detecting multiple proteins on the same blot) compared to traditional chemiluminescent methods.[5][7]

Flow Cytometry

The brightness of Alexa Fluor 680 makes it suitable for flow cytometry, allowing for the sensitive detection and quantification of cell surface and intracellular antigens.[3][4]

Signaling Pathway Analysis

Alexa Fluor 680-conjugated antibodies are valuable tools for studying cellular signaling pathways. For example, they can be used to visualize the localization and expression levels of key signaling proteins.

Example: EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key players in cell proliferation and survival. Antibodies targeting these receptors, when conjugated to Alexa Fluor 680, can be used to study their expression and trafficking in cancer cells.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_HER2 EGFR-HER2 Dimer EGFR->EGFR_HER2 HER2 HER2 HER2->EGFR_HER2 Ras Ras EGFR_HER2->Ras Activates PI3K PI3K EGFR_HER2->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Simplified EGFR/HER2 signaling pathway.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the use of this compound.

Table 1: Recommended Molar Ratios for Labeling

Target MoleculeRecommended Dye:Protein Molar RatioReference
IgG Antibody10:1 to 20:1[2][7]
Other Proteins5:1 to 20:1 (optimization recommended)[13]

Table 2: Comparison of Alexa Fluor 680 with Other Dyes

FeatureAlexa Fluor 680Cy5.5
Relative Brightness BrighterLess Bright
Photostability More PhotostableLess Photostable
Self-Quenching LowHigher

Note: Comparative data is based on qualitative descriptions from various sources.[4][12]

Conclusion

This compound is a versatile and powerful tool for researchers in various fields. Its exceptional brightness, photostability, and near-infrared emission make it a superior choice for a wide range of applications, from high-sensitivity Western blotting to in vivo imaging. By following the detailed protocols and understanding the core properties outlined in this guide, researchers can effectively utilize this fluorescent dye to advance their scientific investigations.

References

An In-depth Technical Guide to Alexa Fluor 680 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Alexa Fluor 680 NHS ester stands as a paramount tool in fluorescent labeling. This near-infrared (NIR) dye offers exceptional brightness and photostability, making it a preferred choice for a multitude of applications, from in vitro assays to in vivo imaging. This guide delves into the core chemical properties, detailed experimental protocols, and logical workflows associated with this versatile fluorophore.

Core Chemical Properties

This compound is an amine-reactive dye that readily forms stable covalent bonds with primary amines on proteins, amine-modified oligonucleotides, and other molecules.[1][2][3][4] Its key characteristics are summarized below for easy reference and comparison.

PropertyValue
Molecular Formula C₃₉H₄₇BrN₄O₁₃S₃
Molecular Weight 955.91 g/mol
Excitation Maximum 679 nm[4][5]
Emission Maximum 702 nm[4][5]
Molar Extinction Coefficient 183,000 cm⁻¹M⁻¹[1]
Quantum Yield 0.36[2][6][7]
Solubility Water, DMSO, DMF[8]
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Reactivity Primary amines

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protein Labeling Protocol

This protocol outlines the steps for conjugating this compound to a protein, such as an antibody.

1. Protein Preparation:

  • Ensure the protein is at a concentration of 2-10 mg/mL for optimal labeling efficiency.[9] Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[9]

  • The protein must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the labeling reaction. Suitable buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.

  • The optimal pH for the conjugation reaction is between 8.3 and 8.5.[10] If the pH is below 8.0, adjust it with 1 M sodium bicarbonate.[9]

2. Dye Preparation:

  • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.[9]

  • Vortex the solution to ensure the dye is fully dissolved.

3. Conjugation Reaction:

  • The optimal molar ratio of dye to protein is typically around 10:1.[9] This can be adjusted to achieve the desired degree of labeling.

  • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.[9]

  • Equilibrate the column with PBS (pH 7.2-7.4).

  • Apply the reaction mixture to the column and elute with PBS.

  • The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.

5. Storage:

  • Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.

Visualizing Workflows and Principles

The following diagrams, created using the DOT language, illustrate key experimental workflows and principles involving Alexa Fluor 680.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage protein_prep Prepare Protein (2-10 mg/mL, pH 8.3-8.5) conjugation Incubate (1 hour, RT, dark) protein_prep->conjugation dye_prep Prepare AF680 NHS Ester (10 mM in DMSO) dye_prep->conjugation purification Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification storage Store Conjugate (4°C or -20°C, dark) purification->storage

Protein Labeling Workflow with this compound.

targeted_imaging cluster_molecule Targeting Molecule cluster_cell Target Cell cluster_detection Detection ligand Antibody or Ligand receptor Specific Receptor ligand->receptor Binding af680 Alexa Fluor 680 af680->ligand Conjugated to cell Cell Membrane imaging Fluorescence Imaging receptor->imaging Signal Generation

Principle of Targeted Cell Imaging using an Alexa Fluor 680 Labeled Probe.

western_blot_workflow cluster_steps Western Blotting Steps sds_page SDS-PAGE transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab AF680-Labeled Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Fluorescence Detection (e.g., LI-COR Odyssey) wash2->detection

Workflow for Western Blotting using an Alexa Fluor 680 Labeled Secondary Antibody.

References

An In-depth Technical Guide to Alexa Fluor 680 NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alexa Fluor 680 NHS ester, a widely used near-infrared fluorescent dye. It details its spectral properties, protocols for bioconjugation, and its application in the study of cellular signaling pathways.

Core Properties of Alexa Fluor 680

Alexa Fluor 680 is a bright and photostable dye that is particularly useful for applications requiring detection in the near-infrared spectrum, minimizing autofluorescence from biological samples.[1] The N-hydroxysuccinimidyl (NHS) ester reactive group allows for the covalent labeling of primary amines on proteins and other molecules.[2]

Spectroscopic and Physicochemical Data

The following table summarizes the key quantitative data for this compound, facilitating its integration into experimental designs.

PropertyValueReference
Excitation Maximum (Ex) 679 nm[3]
Emission Maximum (Em) 702 nm[3]
Molar Extinction Coefficient 184,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) 0.36[3]
Molecular Weight 955.91 g/mol [2]

Bioconjugation with this compound

The NHS ester moiety of Alexa Fluor 680 reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is pH-dependent, with optimal labeling achieved at a pH of 8.3-8.5.[4][5]

Chemical Reaction Mechanism

The reaction between this compound and a primary amine on a biomolecule is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide leaving group is eliminated, resulting in the formation of a stable amide bond.

G cluster_reactants Reactants cluster_products Products AF680_NHS Alexa Fluor 680-NHS Ester AF680_Protein Alexa Fluor 680-Protein Conjugate AF680_NHS->AF680_Protein pH 8.3-8.5 NHS N-hydroxysuccinimide AF680_NHS->NHS Byproduct Protein_NH2 Protein-NH₂ Protein_NH2->AF680_Protein

NHS Ester Reaction Mechanism

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein, such as an antibody.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete for the NHS ester and should be avoided.[2]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.[2]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[2]

  • Conjugation Reaction:

    • Slowly add the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[2]

    • Collect the fractions containing the fluorescently labeled protein.

Experimental Workflow: Fluorescent Western Blotting

This workflow outlines the key steps for using an Alexa Fluor 680-conjugated secondary antibody in a western blotting experiment.

G cluster_sample_prep Sample Preparation & Electrophoresis cluster_transfer_blocking Transfer & Blocking cluster_antibody_incubation Antibody Incubation cluster_detection Detection A Protein Extraction from Cells/Tissues B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking Non-Specific Sites C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation (Alexa Fluor 680 Conjugate) E->F G Fluorescent Signal Detection F->G H Data Analysis G->H

Fluorescent Western Blotting Workflow

Application in Signaling Pathway Analysis: EGFR Signaling

Alexa Fluor 680-conjugated antibodies are valuable tools for studying cellular signaling pathways. For example, they can be used to detect the expression and phosphorylation status of key proteins in the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.

EGFR Signaling Pathway Overview

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately regulate gene expression and cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation GRB2 GRB2/SOS pEGFR->GRB2 PI3K PI3K pEGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Response Proliferation, Survival Transcription->Response

EGFR Signaling Pathway

In a typical experiment to study this pathway, cells would be treated with EGF to stimulate the pathway. Subsequently, protein lysates would be analyzed by western blot using a primary antibody specific for total EGFR or phosphorylated EGFR (p-EGFR), followed by an Alexa Fluor 680-conjugated secondary antibody for detection. This allows for the quantification of changes in protein expression and activation in response to the stimulus.

References

Unveiling the Core Mechanism: A Technical Guide to Alexa Fluor 680 Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the mechanism of action of Alexa Fluor 680 succinimidyl ester, a widely utilized near-infrared (NIR) fluorescent dye in biological research and drug development. We will delve into the chemical principles governing its reactivity, provide detailed experimental protocols for its application, and present key quantitative data in a clear, comparative format.

Core Mechanism of Action: Covalent Amide Bond Formation

Alexa Fluor 680 succinimidyl ester is an amine-reactive fluorescent probe.[1][2][3] The core of its mechanism lies in the N-hydroxysuccinimidyl (NHS) ester functional group. This group is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with primary amines.

The reaction proceeds as follows:

  • Nucleophilic Attack: The unprotonated primary amine (R-NH₂), typically from the ε-amino group of a lysine (B10760008) residue on a protein or an amine-modified oligonucleotide, acts as a nucleophile. It attacks the carbonyl carbon of the succinimidyl ester.[2][4][5]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The N-hydroxysuccinimide moiety is subsequently released as a leaving group.

  • Stable Amide Bond Formation: The final product is a highly stable covalent amide bond between the Alexa Fluor 680 dye and the target biomolecule.[5][6] This bond is as stable as a peptide bond, ensuring the fluorescent label remains attached throughout subsequent experimental procedures.[5]

The reaction is most efficient at a slightly basic pH, typically between 7.5 and 8.5.[1][7][8] This is because a basic environment deprotonates the primary amines, increasing their nucleophilicity. However, at excessively high pH levels, the NHS ester can undergo hydrolysis, reducing the efficiency of the labeling reaction.[8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Alexa Fluor 680 succinimidyl ester and its conjugates.

ParameterValueReference
Excitation Maximum (Ex)679 nm[1][9]
Emission Maximum (Em)702 nm[1][9]
Extinction Coefficient~183,000 cm⁻¹M⁻¹[2][3]
Molecular Weight~955.91 g/mol [4][9]
Optimal pH for Labeling8.3 - 8.5[1][8]
Recommended Molar Ratio (Dye:Protein)10:1 to 15:1[1][9][10]

Mandatory Visualizations

Reaction Mechanism of Alexa Fluor 680 Succinimidyl Ester

Reaction_Mechanism AF680_NHS Alexa Fluor 680 Succinimidyl Ester Conjugate Alexa Fluor 680-Biomolecule (Stable Amide Bond) AF680_NHS->Conjugate Nucleophilic Attack Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Conjugate->NHS

Caption: Covalent labeling of a primary amine with Alexa Fluor 680 NHS ester.

Experimental Workflow for Protein Labeling

Experimental_Workflow A 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) C 3. Conjugation Reaction (Add dye to protein, incubate for 1 hour at RT, protected from light) A->C B 2. Prepare Dye Stock Solution (10 mM in anhydrous DMSO) B->C D 4. Purify Conjugate (e.g., Size-exclusion chromatography) C->D E 5. Characterize Conjugate (Determine Degree of Labeling) D->E

Caption: A typical workflow for labeling proteins with this compound.

Experimental Protocols

Protein Labeling Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The reaction can be scaled up or down, maintaining the same molar ratios.

Materials:

  • This compound

  • Protein to be labeled (e.g., IgG antibody)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[1][9]

  • Purification Column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[1][9] For optimal results, a concentration of at least 2 mg/mL is recommended.[2][3]

    • Ensure the protein solution does not contain any amine-containing stabilizers or preservatives.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[1][9] This solution should be prepared fresh and protected from moisture.

  • Conjugation Reaction:

    • Calculate the volume of the dye stock solution needed to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 is often a good starting point.[1][9]

    • While gently stirring, add the calculated volume of the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2][3]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[1]

    • Collect the fractions containing the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and ~679 nm (A₆₇₉).

    • The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₆₇₉ × CF₂₈₀)] / ε_protein where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm and ε_protein is the molar extinction coefficient of the protein.

    • The concentration of the dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = A₆₇₉ / ε_dye where ε_dye is the molar extinction coefficient of Alexa Fluor 680 (~183,000 cm⁻¹M⁻¹).

    • The DOL is the molar ratio of the dye to the protein. For antibodies, a DOL of 3-7 is often optimal.[7]

Amine-Modified Oligonucleotide Labeling Protocol

Materials:

  • This compound

  • Amine-modified oligonucleotide

  • Anhydrous DMSO

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the reaction buffer.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the dye stock solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol (B145695) precipitation or HPLC.

Conclusion

Alexa Fluor 680 succinimidyl ester provides a robust and efficient method for labeling biomolecules with a bright and photostable near-infrared fluorophore.[2][4] Understanding the core mechanism of action, optimizing reaction conditions, and utilizing appropriate purification techniques are critical for achieving high-quality, reproducible results in a wide range of applications, from cellular imaging to in vivo studies.

References

Unveiling the Mechanism of Alexa Fluor 680 NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of fluorescent labeling agents is paramount for generating reliable and reproducible data. This in-depth technical guide elucidates the core principles of Alexa Fluor 680 NHS ester, a widely used near-infrared dye, providing a comprehensive overview of its function, application, and the protocols for its successful implementation.

This compound is a bright and photostable fluorescent dye that belongs to the near-infrared (NIR) spectrum.[1][2] Its utility in biological research stems from its ability to covalently attach to biomolecules, primarily proteins and antibodies, enabling their detection and quantification in various applications such as in vivo imaging, flow cytometry, and microscopy.[1][2][3] The key to its functionality lies in the N-hydroxysuccinimidyl (NHS) ester reactive group.

The Chemistry of Conjugation: How it Works

The core of this compound's mechanism is the reaction between its succinimidyl ester group and primary amines (R-NH₂) present on the target molecule.[4][5] This reaction, known as acylation, forms a stable, covalent amide bond, permanently linking the fluorescent dye to the biomolecule.

Primary amines are abundant in proteins, most notably on the side chain of lysine (B10760008) residues and the N-terminus of polypeptide chains.[5][6] This makes this compound a versatile tool for labeling a wide range of proteins and antibodies.[1] The reaction is highly dependent on pH, with an optimal range of 8.0 to 9.0.[5][7] Within this slightly basic environment, the primary amine groups are deprotonated and thus more nucleophilic, readily attacking the carbonyl carbon of the NHS ester. This leads to the displacement of the N-hydroxysuccinimide group and the formation of the stable amide linkage.

It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.[5][7]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product AF680 Alexa Fluor 680-NHS Ester Conjugate Alexa Fluor 680-Protein Conjugate (Stable Amide Bond) AF680->Conjugate Acylation Reaction (pH 8.0-9.0) NHS N-hydroxysuccinimide (Byproduct) AF680->NHS Displacement Protein Protein-NH₂ (Primary Amine) Protein->Conjugate

Diagram 1: Reaction of this compound with a primary amine.

Key Properties of Alexa Fluor 680

The performance of a fluorescent dye is defined by its photophysical properties. Alexa Fluor 680 exhibits excellent characteristics for a variety of applications.

PropertyValueReference
Excitation Maximum (Ex) 679 nm[4][7]
Emission Maximum (Em) 702 nm[4][7]
Molar Extinction Coefficient ~184,000 cm⁻¹M⁻¹[8][9]
Recommended Laser Line 633 nm[2][3]
pH Sensitivity pH-insensitive from pH 4 to 10[1][2]
Solubility Water-soluble[1][2]

Experimental Protocol: Labeling an Antibody with this compound

This protocol provides a general guideline for conjugating this compound to an IgG antibody. Optimization may be required for other proteins or different concentrations.

Materials:

  • This compound

  • Antibody (or protein) of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris or glycine)

  • Purification column (e.g., Sephadex G-25)[4][7]

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[1][9]

Procedure:

  • Protein Preparation:

    • Prepare the antibody solution at a concentration of 2 mg/mL in an amine-free buffer.[4][7] If the antibody is in a buffer containing primary amines, it must be dialyzed against an appropriate buffer like PBS.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[7]

  • Reaction Setup:

    • Add the reaction buffer to the antibody solution to achieve a final pH of 8.0-9.0. A common starting point is to add 1/10th volume of 1 M sodium bicarbonate.[8]

    • Calculate the required volume of the dye stock solution. A molar ratio of dye to protein of 10:1 is a typical starting point.[4][7] The optimal ratio may need to be determined empirically (e.g., by testing ratios of 5:1, 10:1, and 15:1).

  • Conjugation Reaction:

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1][4]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the quenching buffer. This will react with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.[6]

  • Purification:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column, such as Sephadex G-25.[4][7]

    • Elute with an appropriate buffer (e.g., PBS, pH 7.2-7.4). The first colored fraction to elute will be the conjugated antibody.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 679 nm (for Alexa Fluor 680).[8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep 1. Prepare Antibody (2 mg/mL in amine-free buffer) Adjust_pH 3. Adjust pH of Antibody Solution (8.0-9.0) Protein_Prep->Adjust_pH Dye_Prep 2. Prepare Dye Stock (10 mg/mL in DMSO/DMF) Add_Dye 4. Add Dye to Antibody (e.g., 10:1 molar ratio) Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate 5. Incubate (1 hr, RT, protected from light) Add_Dye->Incubate Quench 6. Quench Reaction (optional) Incubate->Quench Purify 7. Purify Conjugate (e.g., Sephadex G-25) Quench->Purify Characterize 8. Characterize Conjugate (Degree of Labeling) Purify->Characterize

Diagram 2: Workflow for antibody conjugation with this compound.

Applications in Research and Drug Development

The near-infrared emission of Alexa Fluor 680 offers significant advantages for in vivo imaging due to reduced autofluorescence from tissues and deeper tissue penetration of light.[10] This makes it an invaluable tool for:

  • In vivo imaging of tumors: Labeled antibodies or peptides targeting tumor-specific receptors can be used to visualize and monitor tumor growth and response to therapy.[11]

  • Flow cytometry: Bright and photostable conjugates of Alexa Fluor 680 are ideal for multi-color flow cytometry experiments to identify and quantify specific cell populations.[2]

  • Microscopy: High-resolution imaging of cellular structures and protein localization can be achieved using Alexa Fluor 680-labeled probes.

In drug development, this compound can be used to label therapeutic antibodies or drug delivery vehicles to track their biodistribution, pharmacokinetics, and target engagement in preclinical models.

By understanding the fundamental principles of this compound chemistry and following optimized protocols, researchers can effectively harness the power of this near-infrared dye to advance their scientific discoveries.

References

An In-depth Technical Guide to Protein Labeling with Alexa Fluor 680 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for labeling proteins with Alexa Fluor 680 NHS ester, a near-infrared fluorescent dye. The information presented is intended to enable researchers to effectively conjugate this fluorophore to their proteins of interest for a variety of applications, including in vivo imaging and multiplex western blotting.

Introduction to this compound

Alexa Fluor 680 is a bright and photostable near-infrared (NIR) fluorescent dye.[1][2] Its succinimidyl ester (NHS ester) derivative is a popular reagent for covalently attaching the dye to proteins.[1] The NHS ester reacts specifically with primary amines (R-NH₂) present on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[1] This labeling chemistry is robust and widely used for preparing fluorescently tagged proteins for various biological assays. The long-wavelength emission of Alexa Fluor 680 makes it particularly suitable for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[3][4]

Properties of this compound

A summary of the key chemical and photophysical properties of this compound is provided in the tables below.

Table 1: Chemical Properties of this compound
PropertyValueReference(s)
Molecular Weight~1200 g/mol [1]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[1]
ReactivityPrimary amines[1]
SolubilitySoluble in anhydrous DMSO or DMF[1]
Table 2: Photophysical Properties of Alexa Fluor 680
PropertyValueReference(s)
Excitation Maximum (Ex)~679 nm[1]
Emission Maximum (Em)~702 nm[1]
Molar Extinction Coefficient~184,000 cm⁻¹M⁻¹[1]
Recommended Laser Line633 nm[5]
Spectral SimilarityCy5.5, IRDye 680RD[2]

Experimental Protocol: Protein Labeling

This section details a general protocol for labeling proteins with this compound. Optimization may be required depending on the specific protein being labeled.

Materials
  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Protein Preparation
  • The protein must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the labeling reaction.[1] If necessary, perform buffer exchange into a suitable buffer like phosphate-buffered saline (PBS).

  • For optimal labeling, the protein concentration should be at least 2 mg/mL.[1]

Dye Preparation
  • Immediately before use, bring the vial of this compound to room temperature.

  • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.[1]

Labeling Reaction
  • Adjust the pH of the protein solution to 8.3 by adding the reaction buffer (0.1 M sodium bicarbonate). A typical ratio is 1:10 (v/v) of 1 M sodium bicarbonate to the protein solution.[1]

  • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.

  • While gently stirring the protein solution, slowly add the calculated amount of the dissolved dye.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

Purification of the Labeled Protein
  • After the incubation, it is crucial to remove any unconjugated dye. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column).[6]

  • Equilibrate the column with PBS.

  • Apply the reaction mixture to the column.

  • Elute the labeled protein with PBS. The first colored fraction to elute will be the labeled protein, while the free dye will elute later.

  • Collect the fractions containing the labeled protein.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~679 nm, A_max).

  • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:

    • CF is the correction factor for the dye's absorbance at 280 nm (for Alexa Fluor 680, CF is approximately 0.05).[1]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) Where:

    • ε_dye is the molar extinction coefficient of the dye at its A_max (184,000 cm⁻¹M⁻¹ for Alexa Fluor 680).[1]

For antibodies, a typical optimal DOL is between 3 and 7.[1]

Visualization of Workflows and Pathways

Experimental Workflow for Protein Labeling

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, 2 mg/mL) Reaction Conjugation Reaction (pH 8.3, 1 hr, RT, dark) Protein_Prep->Reaction Dye_Prep Dye Preparation (10 mg/mL in DMSO) Dye_Prep->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Analysis Characterization (Spectrophotometry, DOL calculation) Purification->Analysis Labeled_Protein Labeled Protein Conjugate Analysis->Labeled_Protein Final Product

Caption: General workflow for labeling proteins with this compound.

Signaling Pathway Example: HER2 Receptor Targeting

Alexa Fluor 680-labeled antibodies, such as Trastuzumab, are used to target the HER2 (Human Epidermal Growth Factor Receptor 2) receptor, which is overexpressed in certain cancers.[6] This allows for the visualization of receptor localization and trafficking.

HER2Signaling cluster_cell Cancer Cell cluster_downstream Downstream Signaling HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activates Lysosome Lysosome Endosome->Lysosome Degradation AF680_Trastuzumab Alexa Fluor 680- Trastuzumab AF680_Trastuzumab->HER2 Binding

Caption: Targeting the HER2 signaling pathway with Alexa Fluor 680-labeled Trastuzumab.

Application in Multiplex Western Blotting

Alexa Fluor 680-labeled secondary antibodies are frequently used in multiplex fluorescent western blotting to simultaneously detect multiple proteins on the same blot.[7] This is particularly useful for analyzing signaling pathways where the expression or phosphorylation state of several proteins needs to be assessed.

WesternBlotWorkflow cluster_blotting Western Blotting cluster_probing Antibody Probing SDS_PAGE 1. SDS-PAGE Transfer 2. Transfer to Membrane SDS_PAGE->Transfer Blocking 3. Blocking Transfer->Blocking Primary_Ab 4. Primary Antibody Incubation (e.g., Rabbit anti-Protein A, Mouse anti-Protein B) Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation (AF680 anti-Rabbit, AF790 anti-Mouse) Primary_Ab->Secondary_Ab Detection 6. Detection (Fluorescent Imaging) Secondary_Ab->Detection

Caption: Workflow for multiplex fluorescent western blotting using Alexa Fluor 680-labeled secondary antibodies.

Storage and Stability

  • Unconjugated Dye: The this compound should be stored at ≤-20°C, protected from light and moisture.[1]

  • Dye Stock Solution: It is recommended to use the dye stock solution in DMSO or DMF immediately. If storage is necessary, aliquot and store at -20°C, desiccated. Avoid repeated freeze-thaw cycles.

  • Labeled Protein: Store the purified protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at ≤-20°C. The addition of a cryoprotectant like glycerol (B35011) and a stabilizing protein such as BSA may be beneficial.[1]

Conclusion

This compound is a versatile and powerful tool for labeling proteins for a wide range of applications in biological research and drug development. Its near-infrared fluorescence properties make it an excellent choice for in vivo imaging and multiplex detection where high sensitivity and low background are required. By following the protocols and considerations outlined in this guide, researchers can successfully conjugate Alexa Fluor 680 to their proteins of interest and advance their scientific investigations.

References

An In-depth Technical Guide to Alexa Fluor 680 NHS Ester: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alexa Fluor 680 NHS ester, a widely used near-infrared fluorescent dye. It details its physicochemical properties, molecular structure, and provides step-by-step protocols for its application in labeling biomolecules. This document is intended to serve as a technical resource for researchers in life sciences and professionals involved in drug development, offering the necessary information for the successful application of this powerful fluorescent tool.

Core Properties of this compound

Alexa Fluor 680 is a bright and photostable dye that is well-suited for a variety of fluorescence-based applications. Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins, amine-modified oligonucleotides, and other biomolecules.[1][2][3] The resulting conjugates are known for their enhanced fluorescence and photostability compared to spectrally similar dyes like Cy5.5.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight ~955.91 g/mol [4][5]
Molecular Formula C₃₉H₄₇BrN₄O₁₃S₃[4][5]
Excitation Maximum (Conjugate) ~679-684 nm[1][2][6]
Emission Maximum (Conjugate) ~702-707 nm[1][2][6]
Extinction Coefficient ~183,000 cm⁻¹M⁻¹[1][2][6]
Quantum Yield Information not readily available; measured relative to Alexa Fluor 647 (QY = 0.33)[7]
Recommended Laser Line 633 nm[8]
pH Sensitivity Insensitive over a wide pH range (pH 4-10)[2][9]
Molecular Structure

The chemical structure of this compound is characterized by a complex polycyclic aromatic system responsible for its fluorescent properties, a linker, and the amine-reactive NHS ester group.

IUPAC Name: 3-[5-bromo-2-[(1E,3E,5Z)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate[4]

Below is a diagram illustrating the general workflow for labeling a primary antibody with this compound.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Antibody 1. Prepare Antibody (in amine-free buffer, pH 8.3-8.5) Mix 3. Mix Antibody and Dye (optimal molar ratio) Antibody->Mix Protein Solution Dye 2. Prepare Dye Stock (dissolve NHS ester in anhydrous DMSO) Dye->Mix Dye Stock Incubate 4. Incubate (room temp, 1 hour, protected from light) Mix->Incubate Column 5. Purify Conjugate (gel filtration, e.g., Sephadex G-25) Incubate->Column Reaction Mixture Collect 6. Collect Labeled Antibody Column->Collect Purified Fractions

Workflow for Antibody Conjugation

Experimental Protocols

Detailed methodologies are crucial for achieving optimal and reproducible results. The following sections provide in-depth protocols for labeling proteins and oligonucleotides with this compound.

Protocol 1: Labeling of Proteins (e.g., Antibodies)

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

  • This compound

  • Protein to be labeled (e.g., IgG antibody)

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 (or other amine-free buffer such as phosphate-buffered saline, PBS, at a similar pH)

  • Purification Resin: Sephadex G-25 or equivalent gel filtration resin

  • Purification Buffer: PBS, pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.[6][10]

    • The concentration of the protein should be at least 2 mg/mL for optimal labeling efficiency.[2][6]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate if necessary.[6]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6] Vortex briefly to ensure the dye is fully dissolved.

  • Conjugation Reaction:

    • Slowly add the calculated amount of the dissolved NHS ester to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein.[6][11]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[6]

    • Load the reaction mixture onto the column and collect the fractions. The first colored fractions will contain the labeled protein.

    • Monitor the separation by observing the two colored bands corresponding to the conjugate and the free dye.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~679 nm (for the Alexa Fluor 680 dye).

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[10]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is designed for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • This compound

  • Amine-modified oligonucleotide

  • Anhydrous DMSO

  • Conjugation Buffer: 0.091 M Sodium Borate (NaB) buffer, pH 8.5

  • Ethanol (B145695) (70% and 100%)

  • 3 M NaCl

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3 to 0.8 mM.[12] It is crucial to ensure the oligonucleotide is free from any amine-containing buffers from the synthesis process.[13]

  • Dye Preparation:

    • Dissolve the this compound in anhydrous DMSO to a concentration of approximately 14 mM.[12]

  • Conjugation Reaction:

    • Add the dissolved NHS ester to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide may need to be determined empirically, but a starting point is a 1.5 to 2-fold molar excess of the dye.

    • Vortex the mixture gently and incubate for 2 hours at room temperature, protected from light.[12]

  • Purification of the Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide by adding one-tenth volume of 3 M NaCl and 2.5 volumes of cold 100% ethanol.[13]

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.[13]

    • Carefully remove the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.

    • Air-dry or vacuum-dry the pellet.

    • Resuspend the purified labeled oligonucleotide in a suitable nuclease-free buffer or water.

    • Further purification can be performed using HPLC if a higher purity is required.[13]

Application in Signaling Pathway Visualization

Alexa Fluor 680-conjugated molecules are invaluable tools for visualizing and studying cellular signaling pathways. For instance, labeling a ligand such as Epidermal Growth Factor (EGF) with Alexa Fluor 680 allows for the real-time tracking of its binding to the EGF Receptor (EGFR) and the subsequent internalization of the ligand-receptor complex. This is instrumental in studying the dynamics of EGFR signaling, which is a key pathway in cell proliferation, differentiation, and is often dysregulated in cancer.

The diagram below outlines the initial steps of the EGFR signaling pathway, which can be visualized using fluorescently labeled EGF.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF-Alexa Fluor 680 EGFR EGFR (monomer) EGF->EGFR Binding EGFR_dimer EGFR Dimer (activated) EGFR->EGFR_dimer Dimerization Autophosphorylation Autophosphorylation EGFR_dimer->Autophosphorylation Activation Endosome Endosome EGFR_dimer->Endosome Internalization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Autophosphorylation->Adaptor Recruitment SOS SOS Adaptor->SOS Ras Ras SOS->Ras Downstream Downstream Signaling (e.g., MAPK pathway) Ras->Downstream

EGFR Signaling Pathway Initiation

This visualization of the EGFR pathway highlights how Alexa Fluor 680-labeled ligands can be used to track receptor activation and trafficking, providing critical insights for drug development and cancer research.

References

Methodological & Application

Application Notes and Protocols: Alexa Fluor 680 NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Alexa Fluor 680 NHS Ester. The protocol includes information on reagent preparation, the labeling reaction, purification of the conjugate, and determination of the degree of labeling.

Introduction

Alexa Fluor 680 is a bright and photostable near-infrared dye commonly used for labeling proteins and nucleic acids. The N-hydroxysuccinimidyl (NHS) ester functional group of Alexa Fluor 680 reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus) on proteins to form a stable amide bond.[1][2] This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Key Specifications of Alexa Fluor 680:
  • Excitation Maximum: 679 nm[1]

  • Emission Maximum: 702 nm[1]

  • Molar Extinction Coefficient: ~184,000 cm⁻¹M⁻¹ at 679 nm[1]

Data Presentation

The following tables summarize key quantitative data for the labeling reaction.

Table 1: Reagent and Antibody Concentration Recommendations

ParameterRecommended ValueNotes
Antibody Concentration2 mg/mLLower concentrations (≤1 mg/mL) will label less efficiently.[1]
Antibody Amount~1 mg per reactionSufficient for labeling with one vial of reactive dye from many kits.[1]
Molar Ratio (Dye:Antibody)3:1 to 10:1The optimal ratio may need to be determined empirically.[2]

Table 2: Key Parameters for Degree of Labeling (DOL) Calculation

ParameterValueReference
Molar Extinction Coefficient of Alexa Fluor 680 (ε_dye_)184,000 M⁻¹cm⁻¹ at 679 nm[1]
Molar Extinction Coefficient of IgG (ε_protein_)203,000 M⁻¹cm⁻¹ at 280 nm[1]
Correction Factor (CF₂₈₀)0.05[1]
Optimal Degree of Labeling (DOL) for IgG3 - 7 moles of dye per mole of antibody[1]

Experimental Protocols

This section provides a detailed step-by-step methodology for labeling an IgG antibody with this compound.

Materials Required
  • Purified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Preparation of Reagents
  • Antibody Preparation:

    • The antibody must be in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) ions.[1] If necessary, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2 mg/mL in PBS.[1]

  • This compound Stock Solution:

    • Immediately before use, allow the vial of this compound to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. It is crucial to use anhydrous DMSO as the NHS ester is moisture-sensitive.[3]

  • Reaction Buffer:

    • Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3.[2]

Antibody Labeling Procedure
  • To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate to raise the pH to approximately 8.3.[1]

  • Slowly add the calculated volume of this compound stock solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should typically be between 3:1 and 10:1.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[1][4] For some proteins, incubation overnight at 4°C may yield better results.[1]

Purification of the Labeled Antibody
  • Prepare a size-exclusion chromatography column (e.g., a spin column) according to the manufacturer's instructions. This will separate the labeled antibody from the unconjugated dye.[5]

  • Apply the reaction mixture to the column.

  • Elute the labeled antibody according to the column protocol. The labeled antibody will typically elute first as it is larger than the free dye.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.[6]

  • Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and 679 nm (A₆₇₉).[1] Dilute the sample if the absorbance is too high.

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₇₉ × CF₂₈₀)] / ε_protein_ [1][7]

    • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.05 for Alexa Fluor 680).[1]

  • Calculate the Degree of Labeling:

    • DOL = A₆₇₉ / (ε_dye_ × Protein Concentration (M)) [1]

    • An optimal DOL for IgG antibodies is typically between 3 and 7.[1]

Storage of the Labeled Antibody

Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[1] Adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can be beneficial if the conjugate concentration is less than 1 mg/mL.[1]

Visualizations

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Ab_Prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) Reaction Incubate Antibody with Dye (1 hr, RT) Ab_Prep->Reaction Dye_Prep This compound Stock Solution Preparation Dye_Prep->Reaction Purify Size-Exclusion Chromatography Reaction->Purify Analysis Spectrophotometry (A280 & A679) Purify->Analysis DOL_Calc Calculate Degree of Labeling (DOL) Analysis->DOL_Calc Storage Store Labeled Antibody (4°C or -20°C) DOL_Calc->Storage

Caption: Workflow for this compound antibody labeling.

Chemical Reaction

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Antibody Antibody-NH₂ (Primary Amine) Conjugate Antibody-NH-CO-Alexa Fluor 680 (Stable Amide Bond) Antibody->Conjugate + NHS_Ester Alexa Fluor 680-NHS Ester NHS_Ester->Conjugate pH 8.3

References

Application Notes: Labeling Primary Amines with Alexa Fluor 680 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alexa Fluor 680 is a bright, photostable, near-infrared fluorescent dye ideal for a range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2][3] Its succinimidyl ester (NHS ester) derivative is a popular reagent for covalently attaching the dye to primary amines (R-NH₂) on proteins, amine-modified oligonucleotides, and other molecules.[1][4][5][6] The NHS ester reacts efficiently with the non-protonated ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of a protein to form a stable, covalent amide bond.[7][8]

This document provides a detailed protocol for labeling proteins, with a focus on IgG antibodies, using Alexa Fluor 680 NHS ester. It covers reagent preparation, the conjugation reaction, purification of the final conjugate, and methods for calculating the degree of labeling.

Key Dye Characteristics

Alexa Fluor 680 is spectrally similar to Cy5.5 and is well-suited for excitation by the 633 nm laser line.[1][3] Its fluorescence is not visible to the human eye but is readily detected by most imaging systems.[1][6][9] The dye is water-soluble and its fluorescence is insensitive to pH over a wide range (pH 4 to 10).[1][6][9]

PropertyValueReferences
Excitation Maximum (Ex)~679 - 684 nm[6][9][10][11]
Emission Maximum (Em)~702 - 707 nm[6][9][10][11]
Molar Extinction Coefficient (ε)~184,000 cm⁻¹M⁻¹[10][11]
Correction Factor (CF₂₈₀)0.05[10][11]
Molecular Weight (Reactive Dye)~956 g/mol [4][12][13]

Experimental Protocols

Required Materials and Reagents

Materials:

  • Microcentrifuge tubes

  • Pipettes and tips

  • Magnetic stirrer or rotator

  • Spectrophotometer and cuvettes

  • Gel filtration or spin columns for purification (e.g., Sephadex G-25)[4]

  • Vortex mixer

Reagents:

  • Protein of Interest (e.g., IgG antibody): Purified and free of amine-containing buffers.

  • This compound: Stored at ≤–20°C, desiccated, and protected from light.[10][14]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[6][7][9] (Alternatively, PBS, pH 7.2-7.4 can be used, with pH adjusted prior to reaction).[4][10]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): High quality, for dissolving the NHS ester.[6][9][15]

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[4]

  • (Optional) Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4.[15]

  • (Optional) Stabilizing Protein: Bovine Serum Albumin (BSA).[10][11]

Reagent Preparation

A. Protein Sample Preparation

  • The purified protein must be in a buffer free of primary amines (e.g., Tris, glycine) or ammonium (B1175870) ions, as these will compete with the labeling reaction.[4][5][10]

  • If the protein is in an incompatible buffer, exchange it for an amine-free buffer like PBS (pH 7.4) using dialysis or a desalting column.[10]

  • For optimal results, adjust the protein concentration to at least 2 mg/mL.[4][5][6][9] Labeling efficiency can be significantly reduced at lower concentrations.[4][5]

B. This compound Stock Solution

  • Allow one vial of this compound to warm to room temperature before opening to prevent moisture condensation.[10]

  • Prepare a 10 mM stock solution by dissolving the dye in high-quality anhydrous DMSO.[4][5][15] For example, dissolve 1 mg of the dye (MW ~956 g/mol ) in ~105 µL of DMSO.

  • Mix well by vortexing.[4][5] This stock solution should be prepared fresh immediately before use.[8]

C. Reaction Buffer Preparation

  • To prepare a 1 M sodium bicarbonate solution, dissolve 84 mg of sodium bicarbonate in 1 mL of deionized water.[10] This solution will have a pH of approximately 8.3 and can be stored at 4°C for up to two weeks.[10]

Labeling Reaction Workflow

The following diagram outlines the complete workflow for labeling primary amines with this compound.

G cluster_prep 1. Preparation cluster_react 2. Labeling Reaction cluster_purify 3. Purification cluster_analyze 4. Analysis & Storage Prot_Prep Prepare Protein (Amine-free buffer, >=2 mg/mL) Adjust_pH Adjust Protein Solution pH to ~8.3 Prot_Prep->Adjust_pH Dye_Prep Prepare Dye Stock (10 mM in DMSO) Add_Dye Add Dye Stock to Protein (Molar Ratio 3:1 to 15:1) Dye_Prep->Add_Dye Buffer_Prep Prepare Reaction Buffer (1 M Sodium Bicarbonate) Buffer_Prep->Adjust_pH Adjust_pH->Add_Dye Incubate Incubate 1 hr at RT (Protected from light) Add_Dye->Incubate Purify Remove Unconjugated Dye (Gel Filtration / Spin Column) Incubate->Purify Measure_Abs Measure Absorbance (A280 and A679) Purify->Measure_Abs Calc_DOL Calculate Degree of Labeling (DOL) Measure_Abs->Calc_DOL Store Store Conjugate (4°C or -20°C, protected from light) Calc_DOL->Store

Caption: Experimental workflow for protein labeling with this compound.
Step-by-Step Labeling Protocol

  • pH Adjustment: In a microcentrifuge tube, add 1/10th the volume of 1 M sodium bicarbonate (pH ~8.3) to your protein solution.[7][10] For example, add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the protein solution. This raises the pH to the optimal range of 8.0-8.5 for the reaction.[4][10]

  • Initiate Reaction: While gently stirring or vortexing, add the calculated volume of the 10 mM this compound stock solution to the protein solution.[7][15] An optimal starting point for the molar ratio of dye to protein is around 10:1.[4][5] It is recommended to test a few different ratios (e.g., 5:1, 10:1, 15:1) to determine the ideal degree of labeling for your specific protein.[6][9][15]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6][9][10] Gentle stirring or rotation during this time can improve labeling efficiency.[4] For some proteins, incubation overnight at 4°C may yield better results.[10]

Chemical Reaction

The NHS ester reacts with a primary amine on the protein, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.

G AF680_NHS Alexa Fluor 680-NHS Ester Conjugate Alexa Fluor 680-Protein (Stable Amide Bond) AF680_NHS->Conjugate pH 8.3 + Protein_NH2 Protein-NH₂ (Primary Amine) NHS N-hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound with a primary amine.
Purification of the Labeled Conjugate

It is critical to remove any free, unconjugated Alexa Fluor 680 dye from the protein conjugate before use.[16]

  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).[4]

  • Carefully load the reaction mixture onto the top of the column.[4]

  • As the sample enters the resin, add PBS to begin elution.[4]

  • The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer and elute later.

  • Collect the fractions containing the purified, colored protein conjugate.[4]

Data Analysis

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[17][18] For IgG antibodies, an optimal DOL is typically between 3 and 7.[10][11] A very high DOL can lead to fluorescence self-quenching, which reduces the signal.[12][17]

G DOL Degree of Labeling (DOL) Low Too Low (<3) Weak Signal DOL->Low Under-labeling Optimal Optimal (3-7) Bright, Stable Signal DOL->Optimal Optimal Labeling High Too High (>7) Signal Quenching DOL->High Over-labeling

Caption: Relationship between Degree of Labeling (DOL) and fluorescence.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~679 nm (A_max) in a 1 cm pathlength cuvette.[10] Dilute the sample if the absorbance is too high (>2.0) and account for the dilution factor.[16]

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.[10][11]

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

  • Calculate the DOL.[10][11]

    DOL = (A_max × ε_protein) / {[A₂₈₀ - (A_max × CF₂₈₀)] × ε_dye}

Calculation Parameters:

Parameter Description Value for IgG & AF680 References
A₂₈₀ Absorbance of the conjugate at 280 nm Measured [10]
A_max Absorbance of the conjugate at ~679 nm Measured [10]
ε_protein Molar extinction coefficient of the protein at 280 nm ~203,000 cm⁻¹M⁻¹ for IgG [10][11]
ε_dye Molar extinction coefficient of the dye at A_max 184,000 cm⁻¹M⁻¹ for AF680 [10][11]

| CF₂₈₀ | Correction factor for dye absorbance at 280 nm | 0.05 for AF680 |[10][11] |

Storage and Stability

  • Store the purified protein conjugate at 4°C, protected from light.[10]

  • If the final protein concentration is below 1 mg/mL, consider adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL.[10][11]

  • The conjugate should be stable for several months at 4°C.[10][11]

  • For long-term storage, divide the conjugate into single-use aliquots and freeze at ≤–20°C. Avoid repeated freeze-thaw cycles.[10][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Protein concentration too low.- Reaction pH is not optimal.- Presence of competing primary amines in buffer.- Insufficient amount of reactive dye.- Concentrate protein to >2 mg/mL.- Ensure reaction buffer pH is 8.3-8.5.- Dialyze protein into an amine-free buffer (PBS).- Increase the molar ratio of dye to protein. Consider an overnight incubation at 4°C.[10]
High DOL (Over-labeling) - Molar ratio of dye to protein is too high.- Reduce the molar ratio of dye to protein in the reaction.
Precipitation of Protein - Protein is sensitive to pH or handling.- High concentration of organic solvent (DMSO/DMF).- Perform labeling at a more neutral pH (note: this will reduce efficiency).[6][19]- Ensure the volume of dye stock solution does not exceed 5-10% of the total reaction volume.

References

Application Notes: Alexa Fluor 680 NHS Ester for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 680 is a bright, near-infrared fluorescent dye with an excitation maximum at 679 nm and an emission maximum at 702 nm, making it well-suited for the 633 nm laser line on most flow cytometers.[1][2] Its succinimidyl ester (NHS ester) form is a popular tool for labeling primary amines (R-NH₂) on proteins, such as antibodies, and amine-modified oligonucleotides.[3][4] This covalent conjugation results in a stable, bright, and photostable fluorescent probe ideal for generating a strong signal in flow cytometry applications.[4] Alexa Fluor 680 is water-soluble and its fluorescence is pH-insensitive over a wide range, ensuring reliable performance in typical biological buffers.[4]

These application notes provide a detailed protocol for conjugating Alexa Fluor 680 NHS ester to antibodies and subsequently using the labeled antibody for cell surface staining in flow cytometry.

Data Presentation

ParameterRecommended Value/RangeNotes
Antibody Preparation
Antibody Concentration≥ 2 mg/mLOptimal for efficient labeling.[4] Lower concentrations may require adjustments to the dye-to-protein ratio.[5]
Antibody Purity>90%Free of amine-containing stabilizers like Tris, glycine, or high concentrations of sodium azide (B81097).[6][7]
Dialysis/Buffer Exchange Buffer0.1 M sodium bicarbonate, pH 8.3 or PBSTo remove interfering substances and adjust the pH for optimal reaction.[4][6]
Dye Preparation
SolventAnhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)Prepare fresh immediately before use as the NHS ester is moisture-sensitive.[4][8]
Stock Concentration10 mg/mL or 10 mMFor accurate addition to the reaction.
Conjugation Reaction
Molar Ratio (Dye:Protein)10:1 (for IgG)This is a starting point; optimization may be needed. For IgM, a higher ratio (50:1 to 100:1) is recommended.[3][6]
Reaction Buffer0.1–0.2 M sodium bicarbonate, pH 8.3The optimal pH for the reaction of NHS esters with primary amines.[4]
Incubation Time1 hourAt room temperature, protected from light.[4]
Cell Staining
Cell Density1 x 10⁶ cells per tubeIn 100 µL of staining buffer.[9]
Labeled Antibody Concentration0.5 - 1.0 µg per 10⁶ cellsThis is a starting point and should be titrated for optimal signal-to-noise ratio.[9]
Incubation Time30 minutesOn ice or at 4°C, protected from light.[9]
Wash BufferPBS with 0.5% BSA and sodium azide (Flow Cytometry Staining Buffer)For washing away unbound antibody.

Experimental Protocols

Part 1: Antibody Conjugation with this compound

This protocol is optimized for labeling 1 mg of an IgG antibody. Reactions can be scaled up or down proportionally.

Materials:

  • Purified antibody (at ≥ 2 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), dialyze it against PBS overnight at 4°C.

    • Adjust the antibody concentration to at least 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[4]

  • Dye Preparation (prepare immediately before use):

    • Add anhydrous DMSO to the vial of this compound to create a 10 mg/mL stock solution.[3]

    • Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Slowly add the calculated amount of this compound solution to the antibody solution while gently vortexing. For a 10:1 molar ratio with a 1 mg IgG sample (MW ~150,000 g/mol ), this would be approximately 6.4 µL of a 10 mg/mL dye solution.[3]

    • Incubate the reaction for 1 hour at room temperature in the dark, with occasional gentle mixing.[4]

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute the labeled antibody with PBS (pH 7.2-7.4).[3]

    • The first colored fraction to elute will be the conjugated antibody. The smaller, unconjugated dye molecules will elute later.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 679 nm (A₆₇₉).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₆₇₉ x 0.05)] / (Extinction coefficient of antibody at 280 nm)

      • Dye Concentration (M) = A₆₇₉ / 183,000 cm⁻¹M⁻¹

      • DOL = Dye Concentration / Protein Concentration

    • An optimal DOL for many antibodies is between 4 and 7.

  • Storage:

    • Store the labeled antibody at 2-8°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing in aliquots at -20°C.

Part 2: Cell Surface Staining for Flow Cytometry

Materials:

  • Cell suspension (single-cell suspension is critical)

  • Alexa Fluor 680-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-3% BSA and 0.09% sodium azide)

  • Fc receptor blocking solution (optional, but recommended for cells expressing Fc receptors)

  • Viability dye (optional, to exclude dead cells from analysis)

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle detachment method to preserve cell surface antigens.[9]

    • Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in staining buffer and determine the cell concentration. Adjust the concentration to 1 x 10⁷ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.[9]

    • (Optional) If your cells express Fc receptors (e.g., immune cells), add an Fc blocking reagent and incubate for 10-15 minutes at room temperature to prevent non-specific antibody binding.

    • Add the predetermined optimal amount of Alexa Fluor 680-conjugated antibody to each tube.

    • Vortex gently and incubate for 30 minutes on ice or at 4°C, protected from light.[9]

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.

    • Repeat the wash step two more times to ensure removal of all unbound antibody.

  • Final Resuspension and Analysis:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • (Optional) Add a viability dye according to the manufacturer's protocol.

    • Analyze the samples on a flow cytometer equipped with a 633 nm or similar red laser.

Mandatory Visualization

Antibody_Conjugation_Workflow Ab Purified Antibody (Amine-free buffer, pH 8.3) Mix Combine and Incubate (1 hr, RT, dark) Ab->Mix Dye This compound (in anhydrous DMSO) Dye->Mix Purify Purification (Size-Exclusion Chromatography) Mix->Purify Reaction Mixture Conjugate Alexa Fluor 680 Labeled Antibody Purify->Conjugate Purified Conjugate Flow_Cytometry_Staining_Workflow Cells Single-Cell Suspension (1x10^6 cells) FcBlock Fc Receptor Block (Optional, 15 min, RT) Cells->FcBlock Stain Add AF680-Antibody Incubate (30 min, 4°C, dark) FcBlock->Stain Wash1 Wash with Staining Buffer (3x) Stain->Wash1 Viability Add Viability Dye (Optional) Wash1->Viability Analyze Analyze on Flow Cytometer Viability->Analyze

References

Application Notes and Protocols for Protein Conjugation with Alexa Fluor 680

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent conjugation of proteins with Alexa Fluor 680, a bright and photostable near-infrared fluorescent dye. The protocols outlined are intended for researchers in life sciences and professionals in drug development who utilize fluorescently labeled proteins for various applications, including immunoassays, Western blotting, fluorescence microscopy, and in vivo imaging. Alexa Fluor 680 NHS ester (succinimidyl ester) is an amine-reactive dye that readily couples to primary amines on proteins, forming a stable amide bond. This guide details the step-by-step procedure, necessary calculations, purification methods, and quality control measures to ensure successful and reproducible conjugations.

Quantitative Data Summary

Successful protein conjugation requires careful control of reaction parameters. The following tables summarize key quantitative data for the conjugation of Alexa Fluor 680 to a typical IgG antibody.

Table 1: Alexa Fluor 680 Properties

PropertyValueReference
Excitation Maximum (nm)679[1]
Emission Maximum (nm)702[1]
Molar Extinction Coefficient (at 679 nm)184,000 cm⁻¹M⁻¹[1]
Correction Factor (A₂₈₀/A₆₇₉)0.05[1]
Molecular Weight (approximate)~1200 g/mol [1]

Table 2: Recommended Reaction Parameters for IgG Antibody Conjugation

ParameterRecommended ValueNotes
Protein Concentration2 - 10 mg/mLLower concentrations can reduce labeling efficiency.[2][3]
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5Amine-reactive dyes are most efficient at a slightly alkaline pH.[2][4]
Molar Ratio of Dye to Protein5:1 to 20:1This is a starting point and may require optimization.[5] For IgG, an optimal degree of labeling is typically 3-7 moles of dye per mole of protein.[1]
Reaction Time1 hourCan be extended (e.g., overnight at 4°C) to increase labeling.[1]
Reaction TemperatureRoom Temperature

Experimental Protocols

Preparation of Protein and Dye

1.1. Protein Preparation:

  • Buffer Requirements: The protein must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the dye.[2][6] Suitable buffers include phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate.

  • Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[6]

  • Protein Purity and Concentration: The protein should be purified to a high degree. Impure proteins will not label well.[6] The recommended protein concentration is 2-10 mg/mL.[2][3] If the concentration is below 2 mg/mL, the labeling efficiency will be significantly reduced.[2]

1.2. Dye Preparation:

  • Immediately before use, prepare a stock solution of this compound.

  • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL or 10 mM.[2][3]

  • Vortex the solution briefly to ensure the dye is fully dissolved.[2]

Conjugation Reaction
  • In a reaction tube, add the purified protein solution.

  • Adjust the pH of the protein solution to 8.3-8.5 by adding 1 M sodium bicarbonate solution. A common practice is to add 1/10th volume of 1 M sodium bicarbonate to the protein solution.[1]

  • Calculate the required volume of the Alexa Fluor 680 stock solution based on the desired molar ratio of dye to protein. (See Section 4 for calculation details).

  • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye solution.[2]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1] For some proteins, the incubation can be extended to overnight at 4°C to potentially increase the degree of labeling.[1]

Purification of the Conjugate

It is crucial to remove any unconjugated dye from the labeled protein.[7] This can be achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

3.1. Size-Exclusion Chromatography (Column Purification):

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[2]

  • Carefully load the reaction mixture onto the top of the column.[2]

  • Allow the sample to enter the column bed.

  • Add PBS to the top of the column to begin elution.[2]

  • The first colored fraction to elute will be the protein-dye conjugate. The later, slower-moving colored band will be the free, unconjugated dye.

  • Collect the fractions containing the labeled protein.

3.2. Dialysis:

  • For larger reaction volumes, dialysis can be used to remove free dye.[6]

  • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

  • Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[8]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 679 nm (A₆₇₉) using a spectrophotometer.[1]

  • Calculate the concentration of the protein in the conjugate using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₇₉ x 0.05)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • A₆₇₉ is the absorbance at 679 nm.

        • 0.05 is the correction factor for the absorbance of Alexa Fluor 680 at 280 nm.[1]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~203,000 M⁻¹cm⁻¹).[1]

  • Calculate the Degree of Labeling (DOL) using the following formula:

    • DOL = A₆₇₉ / (ε_dye x Protein Concentration (M))

      • Where:

        • A₆₇₉ is the absorbance at 679 nm.

        • ε_dye is the molar extinction coefficient of Alexa Fluor 680 at 679 nm (184,000 M⁻¹cm⁻¹).[1]

        • Protein Concentration (M) is the value calculated in the previous step.

For IgG antibodies, an optimal DOL is typically between 3 and 7.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_qc 4. Quality Control cluster_storage 5. Storage protein_prep Protein Preparation (Buffer Exchange, Concentration) reaction Mix Protein and Dye (pH 8.3-8.5, 1 hr, RT) protein_prep->reaction dye_prep Dye Preparation (Dissolve in DMSO) dye_prep->reaction purification Remove Free Dye (Size-Exclusion Chromatography or Dialysis) reaction->purification qc Characterization (Spectrophotometry, Calculate DOL) purification->qc storage Store Conjugate (4°C or -20°C, Protected from Light) qc->storage

Caption: Experimental workflow for protein conjugation with Alexa Fluor 680.

Signaling Pathway Example: EGFR Signaling

Alexa Fluor 680-conjugated antibodies are frequently used to study cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in cancer.[5][9] Antibodies targeting EGFR or its downstream components can be labeled with Alexa Fluor 680 for detection in applications like Western blotting and immunofluorescence.

egfr_signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription & Cell Proliferation ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Akt->Transcription

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Alexa Fluor 680 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Alexa Fluor 680 NHS ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My labeling efficiency with this compound is very low. What are the common causes and how can I improve it?

Low labeling efficiency is a frequent issue that can arise from several factors related to reaction conditions, buffer composition, reagent quality, and the target protein itself. Below is a breakdown of the most common culprits and their solutions.

A. Suboptimal Reaction Conditions

The reaction between this compound and primary amines on your protein is highly sensitive to the experimental environment.

  • pH: The optimal pH range for the reaction is 8.3-8.5.[1][2] At a lower pH, the primary amines on the protein are protonated and less available to react.[1][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction.[1][4]

  • Temperature and Incubation Time: Reactions are typically carried out for 1 hour at room temperature.[2] Lowering the temperature to 4°C and incubating overnight can minimize the competing hydrolysis reaction, potentially improving yield.[1]

  • Concentration: Low protein concentrations can lead to reduced labeling efficiency due to the competing hydrolysis of the dye.[2][5] It is recommended to use a protein concentration of at least 2 mg/mL.[2][5]

Troubleshooting Steps:

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 8.3-8.5 range.[1][2] If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate.[2][5]

  • Optimize Temperature and Time: If you suspect NHS ester hydrolysis is an issue, perform the reaction at 4°C overnight.[1]

  • Increase Reactant Concentrations: If feasible, increase the concentration of your protein to at least 2 mg/mL.[2][5] You can also adjust the molar excess of the this compound.

B. Incompatible Buffer Composition

The choice of buffer is critical for a successful labeling reaction.

  • Amine-Containing Buffers: Buffers that contain primary amines, such as Tris or glycine, are incompatible with NHS ester reactions.[2][6][7] These buffers will compete with your target protein for the this compound, leading to significantly lower labeling efficiency.[6][7]

  • Other Contaminants: The presence of ammonium (B1175870) ions will also interfere with the labeling reaction.[2][5]

Troubleshooting Steps:

  • Use an Amine-Free Buffer: Ensure your protein is in an amine-free buffer like phosphate-buffered saline (PBS).[6] If your protein is in a buffer containing amines, you must perform a buffer exchange via dialysis or a desalting column before starting the labeling reaction.[6]

  • Recommended Buffers: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer at pH 8.3-8.5 are suitable reaction buffers.[3][8]

C. Poor Reagent Quality or Handling

The stability and reactivity of the this compound are crucial for successful labeling.

  • Hydrolysis: NHS esters are moisture-sensitive and can readily hydrolyze, rendering them unreactive.[4][9]

  • Solvent Quality: The solvent used to dissolve the NHS ester, typically anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), must be of high quality and free of water.[3][9] Using a fresh, unopened vial of solvent is recommended.[1]

Troubleshooting Steps:

  • Proper Storage and Handling: Store the this compound desiccated at -20°C and protected from light.[10] Allow the vial to warm to room temperature before opening to prevent condensation.[10]

  • Use High-Quality Anhydrous Solvent: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[1][3] Avoid storing the dye in solution, as even trace amounts of water can lead to hydrolysis over time.[10][11]

D. Protein-Specific Issues

The characteristics of your target protein can also affect labeling efficiency.

  • Accessibility of Primary Amines: The labeling reaction targets the primary amines of lysine (B10760008) residues and the N-terminus of the protein.[1] If these sites are buried within the protein's structure, they will be inaccessible to the NHS ester, resulting in poor labeling.

  • Protein Purity: Impurities in the protein sample may interfere with the labeling reaction.[6]

Troubleshooting Steps:

  • Optimize Molar Ratio: The ideal molar ratio of dye to protein can vary. For IgG antibodies, a starting molar ratio of 10:1 to 15:1 (dye:protein) is often recommended.[2] However, this may need to be optimized for your specific protein.

  • Ensure Protein Purity: Use a purified protein sample for labeling. If necessary, perform additional purification steps before the labeling reaction.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reaction pH 8.3 - 8.5Critical for deprotonation of amines and stability of NHS ester.[1][2]
Protein Concentration ≥ 2 mg/mLHigher concentrations favor the labeling reaction over hydrolysis.[2][5]
Molar Ratio (Dye:Protein) 10:1 to 15:1 (for IgG)This should be optimized for each specific protein.[2]
Incubation Time 1 hour at Room Temperature or Overnight at 4°CLonger incubation at a lower temperature can reduce hydrolysis.[1][2]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferMust be free of primary amines.[3][8]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general guideline for labeling an IgG antibody. Optimization may be required for other proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)[2]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer.[2][5]

    • If necessary, perform a buffer exchange into PBS.

    • Add the reaction buffer to adjust the pH to 8.3-8.5.[1] For example, add 1/10th volume of 1 M sodium bicarbonate, pH 8.3, to the protein solution.[6]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[2]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar ratio (e.g., 10:1).

    • Slowly add the dye solution to the protein solution while gently stirring.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purify the Conjugate:

    • Remove the unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25).[2]

    • Collect the fractions containing the labeled protein.

Protocol 2: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[12] It is crucial to determine the DOL to ensure experimental consistency.[12]

Procedure:

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Alexa Fluor 680, which is approximately 679 nm (A_max).[2][12]

  • Calculate the DOL:

    • The concentration of the protein is calculated using the following formula:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance of the conjugate at 280 nm.

        • A_max is the absorbance of the conjugate at ~679 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (for Alexa Fluor 680, CF is typically around 0.05).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[13]

    • The concentration of the dye is calculated using:

      • Dye Concentration (M) = A_max / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of Alexa Fluor 680 at ~679 nm (ε ≈ 184,000 M⁻¹cm⁻¹).

    • The DOL is the ratio of the dye concentration to the protein concentration:

      • DOL = Dye Concentration / Protein Concentration

An optimal DOL for most proteins is between 0.5 and 1.0. A DOL below 0.5 indicates under-labeling, while a DOL greater than 1 suggests potential over-labeling, which can affect protein function.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein 1. Prepare Protein (≥2 mg/mL in PBS) Buffer_Ex Buffer Exchange (if needed) Protein->Buffer_Ex if in amine buffer pH_Adjust 2. Adjust pH to 8.3-8.5 (0.1M Sodium Bicarbonate) Protein->pH_Adjust Buffer_Ex->pH_Adjust Mix 4. Mix Protein and Dye (Target Molar Ratio) pH_Adjust->Mix Dye_Prep 3. Prepare AF680-NHS (10 mg/mL in anhy. DMSO) Dye_Prep->Mix Incubate 5. Incubate (1 hr @ RT, dark) Mix->Incubate Purify 6. Purify Conjugate (Desalting Column) Incubate->Purify Analyze 7. Calculate DOL (UV-Vis Spectroscopy) Purify->Analyze Store 8. Store Conjugate (4°C, protected from light) Analyze->Store signaling_pathway cluster_conditions Reaction Conditions cluster_products Products cluster_competing_reaction Competing Reaction Protein Protein with Primary Amine (e.g., Lysine, N-terminus) R-NH₂ Conjugate Labeled Protein (Stable Amide Bond) R-NH-CO-AF680 Protein->Conjugate Nucleophilic Attack AF680_NHS This compound AF680_NHS->Conjugate NHS_byproduct N-hydroxysuccinimide (Byproduct) AF680_NHS->NHS_byproduct Hydrolyzed_Dye Hydrolyzed AF680 (Inactive) AF680_NHS->Hydrolyzed_Dye Hydrolysis pH pH 8.3 - 8.5 Buffer Amine-Free Buffer Temp RT or 4°C H2O H₂O (Water) H2O->Hydrolyzed_Dye

References

Technical Support Center: Alexa Fluor™ 680 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor™ 680 NHS Ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for bioconjugation. Here you will find answers to frequently asked questions and troubleshooting guidance to prevent common issues, such as hydrolysis of the NHS ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Alexa Fluor™ 680 NHS Ester is not labeling my protein efficiently. What could be the cause?

A1: Inefficient labeling is often due to the hydrolysis of the NHS ester, rendering it inactive. Several factors can contribute to this:

  • Presence of Water: NHS esters are highly sensitive to moisture. Any water in your reaction buffer or solvent will lead to rapid hydrolysis.

  • Incorrect pH: The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 8.3 and 8.5.[1] A lower pH will result in the protonation of the amine groups, making them poor nucleophiles, while a higher pH will accelerate the hydrolysis of the NHS ester.[1]

  • Contaminating Nucleophiles: The presence of primary amines (e.g., Tris or glycine) or ammonium (B1175870) ions in your protein solution will compete with your target protein for the NHS ester, reducing labeling efficiency.[2]

  • Improper Storage: Failure to store the lyophilized powder and reconstituted dye solution correctly can lead to degradation.

Q2: How can I prevent the hydrolysis of my Alexa Fluor™ 680 NHS Ester?

A2: To minimize hydrolysis and ensure successful conjugation, follow these best practices:

  • Use Anhydrous Solvents: Immediately before your experiment, dissolve the Alexa Fluor™ 680 NHS Ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][3] Use a fresh, unopened vial of solvent whenever possible.

  • Optimize Reaction pH: Perform the conjugation reaction in a buffer with a pH between 8.3 and 8.5.[1] A 0.1–0.2 M sodium bicarbonate buffer is commonly used.[3]

  • Ensure Buffer Purity: Your protein must be in a buffer free of primary amines or ammonium ions.[2] If your protein is in an incompatible buffer, such as Tris or glycine, it is crucial to perform a buffer exchange to a suitable buffer like phosphate-buffered saline (PBS) before labeling.[1][4]

  • Proper Storage: Store the lyophilized Alexa Fluor™ 680 NHS Ester at -20°C to -80°C, desiccated, and protected from light.[5][6] Once reconstituted in an anhydrous solvent, it is recommended to use it immediately or aliquot it into single-use volumes and store at -80°C for short-term storage, again, protected from moisture and light.[7] Avoid repeated freeze-thaw cycles.[6]

Q3: What are the optimal storage conditions for Alexa Fluor™ 680 NHS Ester?

A3: Proper storage is critical to maintaining the reactivity of the NHS ester.

FormStorage TemperatureConditionsShelf Life
Lyophilized Powder-5 to -30°C[5] or -20 to -80°C[6][7]Desiccated, protected from lightUp to one year[6]
Reconstituted in Anhydrous Solvent-20°C[1] or -80°C[7]Aliquoted, protected from moisture and lightShould be used immediately; can be stored for a few weeks if handled properly[1][7]

Q4: Can I use a protein solution with a concentration lower than 2 mg/mL?

A4: For optimal labeling, a protein concentration of at least 2 mg/mL is recommended.[2] Lower concentrations can significantly reduce labeling efficiency.[2] If your protein concentration is low, you may need to optimize the molar ratio of dye to protein to achieve the desired degree of labeling.

Experimental Protocols

Detailed Protocol for Labeling an IgG Antibody with Alexa Fluor™ 680 NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

1. Preparation of the Antibody

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange.

  • The recommended concentration of the antibody solution is 2 mg/mL.[2]

2. Preparation of the Dye Stock Solution

  • Allow the vial of Alexa Fluor™ 680 NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of the dye by adding the appropriate volume of anhydrous DMSO. For a 1 mg vial, add 100 µL of anhydrous DMSO.

  • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.

3. Conjugation Reaction

  • Adjust the pH of the antibody solution to 8.3–8.5 using 1 M sodium bicarbonate.

  • Slowly add the calculated amount of the dye stock solution to the antibody solution while gently stirring. A common starting point is a 10-fold molar excess of the dye to the protein.[2]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

4. Purification of the Labeled Antibody

  • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[2]

  • Elute with an appropriate buffer (e.g., PBS).

  • Collect the fractions containing the labeled antibody.

5. Determination of Degree of Labeling (DOL)

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~679 nm (for Alexa Fluor™ 680).

  • Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the DOL.

Visual Guides

Hydrolysis_Prevention_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome Start Start: Lyophilized Alexa Fluor 680 NHS Ester Storage Store at -20°C to -80°C Desiccated, Protected from Light Start->Storage Storage Equilibrate Equilibrate to Room Temp Before Opening Storage->Equilibrate Use Dissolve Dissolve in Anhydrous DMSO or DMF Equilibrate->Dissolve Hydrolysis Hydrolysis (Inactive Dye) Equilibrate->Hydrolysis Moisture Condensation Add_Dye Add Dye Solution to Protein Dissolve->Add_Dye Dissolve->Hydrolysis Non-Anhydrous Solvent Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-7.4) Adjust_pH Adjust Protein Solution pH to 8.3 - 8.5 Protein_Prep->Adjust_pH Protein_Prep->Hydrolysis Amine-Containing Buffer Adjust_pH->Add_Dye Adjust_pH->Hydrolysis pH > 8.5 Incubate Incubate 1 hr at RT Protected from Light Add_Dye->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Success Successful Conjugation Purify->Success

Caption: Workflow to prevent this compound hydrolysis.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_reaction Competing Side Reaction Protein Protein with Primary Amine (R-NH2) Conjugate Stable AF680-Protein Conjugate (Amide Bond) Protein->Conjugate Protein->Conjugate Nucleophilic Attack AF680 Alexa Fluor 680 NHS Ester AF680->Conjugate AF680->Conjugate Forms Stable Amide Bond Hydrolyzed_Dye Hydrolyzed (Inactive) AF680 AF680->Hydrolyzed_Dye pH pH 8.3 - 8.5 H2O Water (H2O) H2O->Hydrolyzed_Dye H2O->Hydrolyzed_Dye Hydrolysis

Caption: Reaction pathway for this compound conjugation.

References

Optimizing pH for Alexa Fluor® 680 NHS Ester Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Alexa Fluor® 680 NHS ester for bioconjugation, achieving optimal and consistent labeling is paramount. The pH of the reaction environment is a critical parameter that directly influences the efficiency and success of the conjugation process. This technical support guide provides detailed information, troubleshooting advice, and standardized protocols to help you navigate the nuances of pH optimization for your Alexa Fluor® 680 NHS ester conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Alexa Fluor® 680 NHS ester to primary amines?

The optimal pH range for the reaction between an NHS ester and a primary amine on a protein or other biomolecule is between 8.3 and 8.5. Some protocols suggest a slightly broader range of 8.0 to 9.0.

Q2: Why is pH so critical for this reaction?

The reaction pH governs a crucial balance between two competing reactions:

  • Amine Reactivity: The primary amine groups on proteins (e.g., the ε-amino group of lysine (B10760008) residues) must be in a deprotonated state (-NH2) to act as effective nucleophiles and react with the NHS ester. At acidic or neutral pH, these amines are predominantly protonated (-NH3+), rendering them unreactive.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of this hydrolysis increases significantly at higher pH values.

Therefore, the optimal pH range of 8.3-8.5 provides the best compromise, maximizing the availability of reactive amines while minimizing the rate of dye hydrolysis.

Q3: Which buffers are recommended for this conjugation reaction?

Several buffers are compatible with NHS ester chemistry. The key is to use a buffer system that can maintain the desired pH and is free of primary amines. Recommended buffers include:

  • Sodium bicarbonate buffer (0.1–0.2 M, pH 8.3)

  • Phosphate-buffered saline (PBS) with pH adjusted to the optimal range.

  • Borate buffers

  • HEPES buffers

Q4: Are there any buffers I should avoid?

Yes. It is critical to avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the Alexa Fluor® 680 NHS ester, leading to significantly lower conjugation efficiency. Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

If your protein is in a buffer containing primary amines, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.

Q5: What happens if the pH of my reaction is too low?

If the pH is too low (below ~7.5), the primary amines on your protein will be protonated. This prevents them from reacting with the NHS ester, resulting in very low or no labeling.

Q6: What happens if the pH of my reaction is too high?

If the pH is too high (above ~9.0), the rate of hydrolysis of the Alexa Fluor® 680 NHS ester will increase dramatically. This means the dye will be inactivated by reacting with water before it has a chance to conjugate to your protein, leading to low labeling efficiency.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Suboptimal pH: The reaction buffer pH is outside the optimal 8.3-8.5 range.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.3-8.5 using an appropriate acid or base (e.g., HCl or NaOH).
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a recommended buffer like sodium bicarbonate or phosphate (B84403) buffer at the correct pH.
Inconsistent Labeling Results pH Drift During Reaction: The hydrolysis of the NHS ester can lead to a slight acidification of the reaction mixture over time, especially in large-scale reactions.Use a more concentrated buffer (e.g., 0.2 M sodium bicarbonate) to better maintain the pH throughout the reaction. Monitor the pH during the reaction for large-scale conjugations.
Protein Precipitation Suboptimal Buffer Conditions: The protein may not be stable at the required pH.Before conjugation, test the solubility and stability of your protein in the chosen reaction buffer at pH 8.3-8.5. Consider a different amine-free buffer system if precipitation occurs.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing your Alexa Fluor® 680 NHS ester conjugation reaction.

ParameterRecommended Range/ValueNotes
Reaction pH 8.3 - 8.5Optimal for balancing amine reactivity and NHS ester stability.
Sodium Bicarbonate Buffer 0.1 - 0.2 MA commonly used and effective buffer for this reaction.
Phosphate Buffer 0.1 MAnother suitable buffer option.
Borate Buffer 50 mMA compatible buffer system.
Protein Concentration ≥ 2 mg/mLHigher protein concentrations can improve labeling efficiency.

Experimental Protocols

Protocol 1: Preparation of Reaction Buffer

Objective: To prepare a 0.1 M sodium bicarbonate buffer at pH 8.3.

Materials:

  • Sodium bicarbonate (NaHCO₃)

  • Ultrapure water

  • Calibrated pH meter

  • 1 M HCl and 1 M NaOH for pH adjustment

Procedure:

  • Dissolve 0.84 g of sodium bicarbonate in 95 mL of ultrapure water.

  • Stir the solution until the sodium bicarbonate is completely dissolved.

  • Use a calibrated pH meter to measure the pH of the solution.

  • Adjust the pH to 8.3 by adding small increments of 1 M HCl or 1 M NaOH while stirring.

  • Once the desired pH is reached, add ultrapure water to a final volume of 100 mL.

  • Filter the buffer through a 0.22 µm filter before use.

Protocol 2: pH Optimization of Protein Labeling

Objective: To determine the optimal pH for labeling a specific protein with Alexa Fluor® 680 NHS ester.

Materials:

  • Protein of interest in an amine-free buffer

  • Alexa Fluor® 680 NHS ester, dissolved in anhydrous DMSO

  • Reaction buffers at varying pH values (e.g., pH 7.5, 8.0, 8.3, 8.5, 9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Set up a series of parallel reactions, each with the same concentration of protein and Alexa Fluor® 680 NHS ester.

  • For each reaction, use one of the prepared buffers with a different pH value.

  • Initiate the conjugation reaction by adding the dissolved Alexa Fluor® 680 NHS ester to the protein solutions.

  • Incubate the reactions for a set amount of time (e.g., 1 hour) at room temperature, protected from light.

  • Stop the reactions by adding the quenching solution.

  • Purify the labeled protein from each reaction to remove unreacted dye.

  • Determine the degree of labeling (DOL) for each sample by measuring the absorbance at 280 nm (for protein) and ~679 nm (for Alexa Fluor® 680).

  • Compare the DOL values across the different pH conditions to identify the optimal pH for your specific protein.

Visualizations

pH_Optimization_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein prep_dye Prepare Alexa Fluor 680 NHS Ester in DMSO start->prep_dye prep_buffers Prepare Buffers at Varying pH (e.g., 7.5, 8.0, 8.3, 8.5, 9.0) start->prep_buffers run_reactions Set up Parallel Reactions at Each pH incubate Incubate for 1 hour at Room Temperature run_reactions->incubate quench Quench Reactions incubate->quench purify Purify Conjugates quench->purify measure_dol Measure Degree of Labeling (DOL) purify->measure_dol analyze Compare DOL to Determine Optimal pH measure_dol->analyze end End analyze->end

Caption: Workflow for experimental pH optimization.

Troubleshooting_Decision_Tree start Low or No Conjugation check_ph Is the reaction buffer pH between 8.3 and 8.5? start->check_ph check_buffer_composition Does the buffer contain primary amines (Tris, glycine)? check_ph->check_buffer_composition Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No buffer_exchange Perform buffer exchange into an amine-free buffer check_buffer_composition->buffer_exchange Yes success Problem Solved check_buffer_composition->success No re_run Re-run conjugation adjust_ph->re_run buffer_exchange->re_run

Issues with dissolving Alexa Fluor 680 NHS ester in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor 680 NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution of this dye in DMSO, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: High-quality, anhydrous dimethylsulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][2][3] Anhydrous dimethylformamide (DMF) can also be used.[1][2][3] It is crucial to use an anhydrous solvent to prevent hydrolysis of the NHS ester, which would render it non-reactive to primary amines.[2][4]

Q2: I'm seeing particulates or a film in my DMSO after dissolving the this compound. What should I do?

A2: If you observe particulates or a film, it could be due to several factors:

  • Moisture Contamination: The most likely cause is the presence of water in the DMSO, which leads to hydrolysis of the NHS ester.[2][5][6] Ensure you are using a fresh, unopened bottle of anhydrous-grade DMSO.

  • Incomplete Dissolution: The dye may not have fully dissolved. Gently vortex or sonicate the vial to aid dissolution.[7]

  • Low-Quality DMSO: Impurities in lower-grade DMSO can interfere with solubility. Always use high-quality, anhydrous DMSO.

Q3: What is the recommended concentration for a stock solution of this compound in DMSO?

A3: A common stock solution concentration is 10 mg/mL or 10 mM.[8][9][10][11][12] Preparing a stock solution at a known concentration simplifies the calculation of the required volume for your labeling reaction.

Q4: How should I store the this compound stock solution in DMSO?

A4: While some manufacturers do not recommend long-term storage of the dye in DMSO due to its hygroscopic nature, it is a common practice in many labs.[6] If you choose to store the dye in DMSO, it is best to:

  • Create single-use aliquots to avoid repeated freeze-thaw cycles.[9][11][13]

  • Store the aliquots at -20°C or -80°C, protected from light.[9][11][13][14]

  • Use the stock solution as promptly as possible, as extended storage may reduce its activity.[9] Some sources suggest a shelf life of up to two weeks when stored at -20°C.[9]

Q5: My labeling efficiency is low. Could the way I prepared my dye in DMSO be the cause?

A5: Yes, improper dye preparation is a common reason for low labeling efficiency. Key factors include:

  • Hydrolysis: If the DMSO was not anhydrous, the NHS ester could have hydrolyzed before the labeling reaction.[2][5]

  • Dye Degradation: If the stock solution was stored for an extended period or subjected to multiple freeze-thaw cycles, the dye's reactivity may have diminished.[9]

  • Incorrect Concentration: An inaccurate stock solution concentration will lead to an incorrect molar ratio of dye to protein in your labeling reaction.

Troubleshooting Guide

This guide addresses specific issues you might encounter when dissolving this compound in DMSO.

Problem Possible Cause Solution
Dye will not dissolve completely in DMSO. 1. Insufficient mixing. 2. Low-quality or non-anhydrous DMSO. 3. The dye has reached its solubility limit.1. Gently vortex or sonicate the vial. 2. Use a fresh, unopened vial of high-quality, anhydrous DMSO. 3. While unlikely at standard stock concentrations (e.g., 10 mg/mL), if you require a higher concentration, you may need to prepare a larger volume of a more dilute stock.
Precipitate forms after the dye initially dissolves. 1. Moisture contamination in the DMSO leading to hydrolysis and precipitation. 2. Temperature fluctuations causing the dye to come out of solution.1. Discard the solution and prepare a fresh stock using new anhydrous DMSO. 2. Ensure the solution is at room temperature during preparation and use.
The DMSO solution of the dye is colorless or has a faint color. 1. This is normal. Alexa Fluor 680 is a near-infrared dye, and its color in solution may not be intense to the naked eye.[3]1. Proceed with your experiment. The fluorescence will be readily detectable with appropriate imaging systems.
Low or no labeling of the target molecule. 1. The NHS ester has been hydrolyzed due to moisture in the DMSO. 2. The dye stock solution has degraded over time. 3. The buffer for the labeling reaction contains primary amines (e.g., Tris or glycine).1. Prepare a fresh stock solution in anhydrous DMSO immediately before use.[2][4] 2. Use a freshly prepared stock solution for optimal results.[9] 3. Ensure your labeling buffer is free of primary amines. Buffers such as phosphate (B84403) or bicarbonate are recommended.[8][9][10][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of this compound and a fresh, unopened vial of anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of the dye).

  • Dissolution: Mix well by gentle vortexing or pipetting up and down until the dye is completely dissolved.[10][12]

  • Aliquoting and Storage (if not for immediate use): If you do not plan to use the entire stock solution immediately, dispense it into single-use, low-protein-binding microcentrifuge tubes.[11][13] Store these aliquots at -20°C or -80°C, protected from light.[11][13]

Protocol 2: Typical Protein Labeling Reaction
  • Protein Preparation:

    • Dissolve the protein to be labeled in a buffer that does not contain primary amines (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1][3]

    • The protein concentration should ideally be at least 2 mg/mL for optimal results.[1][3][10][12][15]

  • Reaction Setup:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 (dye:protein) is a common starting point.[10][12]

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][3]

  • Purification:

    • Remove the unreacted dye from the labeled protein using a purification method such as gel filtration (e.g., Sephadex G-25), dialysis, or a spin column.[8][9][10][12]

  • Storage of Conjugate:

    • Store the purified labeled protein at 2-6°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C in single-use aliquots.[8]

Visualizations

G Troubleshooting Dissolving this compound start Start: Dissolve AF680 NHS Ester in Anhydrous DMSO check_dissolution Does the dye fully dissolve? start->check_dissolution issue_precipitate Is there a precipitate or film? check_dissolution->issue_precipitate No solution_vortex Gently vortex or sonicate check_dissolution->solution_vortex Yes check_dmso Use fresh, high-quality anhydrous DMSO issue_precipitate->check_dmso Yes success Ready for Labeling Reaction issue_precipitate->success No solution_vortex->check_dissolution fail Discard and start over with fresh reagents check_dmso->fail

Caption: Troubleshooting flowchart for dissolving this compound.

G This compound Reaction with Primary Amine cluster_reactants Reactants cluster_products Products AF680_NHS Alexa Fluor 680-NHS Ester Labeled_Protein Labeled Protein (Stable Amide Bond) AF680_NHS->Labeled_Protein NHS_Leaving_Group N-hydroxysuccinimide (Leaving Group) AF680_NHS->NHS_Leaving_Group Protein_Amine Protein with Primary Amine (R-NH2) Protein_Amine->Labeled_Protein

Caption: Reaction of this compound with a primary amine.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Alexa Fluor 680 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using Alexa Fluor 680 conjugates in their experiments.

Troubleshooting Guides

High Background Signal in Western Blotting

High background signal on a Western blot can obscure the detection of the protein of interest.[1] This guide provides a systematic approach to troubleshooting and reducing non-specific binding of Alexa Fluor 680 secondary antibodies.

Problem: High or uneven background on a fluorescent Western blot.

Workflow for Troubleshooting High Background in Western Blotting:

WB_Troubleshooting cluster_buffers Buffers & Membrane cluster_blocking Blocking cluster_antibodies Antibody Concentration cluster_washing Washing cluster_incubation Incubation cluster_imaging Imaging start High Background Signal check_buffers 1. Check Buffers & Membrane start->check_buffers check_blocking 2. Evaluate Blocking Step check_buffers->check_blocking b1 Use fresh, filtered buffers. b2 Use low-fluorescence PVDF membrane. b3 Ensure membrane is fully dry before imaging. optimize_antibodies 3. Optimize Antibody Concentrations check_blocking->optimize_antibodies bl1 Increase blocking time/concentration. bl2 Try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). bl3 Include blocking agent in antibody dilution buffers. optimize_washing 4. Optimize Washing Steps optimize_antibodies->optimize_washing ab1 Titrate primary and secondary antibody concentrations. ab2 Run a secondary antibody-only control. check_incubation 5. Check Incubation Conditions optimize_washing->check_incubation w1 Increase number and duration of washes. w2 Increase wash buffer volume. w3 Add a mild detergent (e.g., Tween-20) to wash buffers. final_imaging 6. Review Imaging Parameters check_incubation->final_imaging i1 Reduce incubation times. i2 Incubate at 4°C. solution Reduced Background & Clear Signal final_imaging->solution im1 Optimize exposure time to avoid overexposure. IF_Troubleshooting cluster_causes Primary Causes cluster_antibody_details Antibody Specifics cluster_protocol_details Protocol Steps cluster_sample_details Sample Properties start High Background in IF antibody_issues Antibody-Related Issues start->antibody_issues protocol_issues Protocol-Related Issues start->protocol_issues sample_issues Sample-Related Issues start->sample_issues primary_conc High Primary Ab Concentration antibody_issues->primary_conc secondary_conc High Secondary Ab Concentration antibody_issues->secondary_conc secondary_cross Secondary Ab Cross-Reactivity antibody_issues->secondary_cross blocking Insufficient Blocking protocol_issues->blocking washing Inadequate Washing protocol_issues->washing fix_perm Suboptimal Fixation/Permeabilization protocol_issues->fix_perm autofluorescence Autofluorescence sample_issues->autofluorescence fc_receptors Fc Receptor Binding sample_issues->fc_receptors solution Optimized Staining Protocol primary_conc->solution secondary_conc->solution secondary_cross->solution blocking->solution washing->solution fix_perm->solution autofluorescence->solution fc_receptors->solution

References

Photostability issues with Alexa Fluor 680 and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor 680. This resource provides troubleshooting guides and answers to frequently asked questions regarding photostability issues encountered during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Alexa Fluor 680?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescent signal.[1] For Alexa Fluor 680, which is a type of heptamethine cyanine (B1664457) dye, this process is often mediated by a photooxidative cleavage reaction.[2] When the dye is excited, it can enter a long-lived, highly reactive triplet state. This triplet state can interact with molecular oxygen to produce reactive oxygen species (ROS), which then attack and destroy the fluorophore, causing the signal to fade.[3][4][5] This signal loss can limit the duration of time-lapse experiments and compromise the quantitative accuracy of the data.[1]

Q2: How does the photostability of Alexa Fluor 680 compare to other similar dyes?

Alexa Fluor dyes are generally known to be more photostable than their cyanine (Cy) dye counterparts.[6][7][8][9] For instance, studies have shown that Alexa Fluor 647 is considerably more photostable than Cy5.[10] While direct quantitative comparisons are highly dependent on experimental conditions, alternative dyes in the same spectral range, such as CF™ 680R, are marketed as being even more photostable.[11] DyLight 680 is another alternative, with claims of high fluorescence and photostability.[12]

Q3: What are antifade reagents and how do they improve the stability of Alexa Fluor 680?

Antifade reagents are chemical cocktails added to the mounting medium or live-cell imaging buffer to protect fluorophores from photobleaching.[13][14] They work primarily by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation.[5] Commercial formulations like ProLong™ Antifade reagents are designed to offer protection across the visible and near-infrared spectrum.[13] Common components in antifade reagents include antioxidants and free radical scavengers like Trolox (a vitamin E derivative), ascorbic acid, and n-propyl gallate.[5][15] These reagents help prolong the fluorescent signal, which is critical for long-term imaging experiments.

Q4: Can my choice of imaging buffer affect the photostability of Alexa Fluor 680?

Yes. The chemical environment surrounding the fluorophore plays a critical role in its photostability.[16] The presence of molecular oxygen is a key mediator of photobleaching for cyanine dyes.[4][15] Therefore, using an imaging buffer that contains an oxygen scavenging system (e.g., glucose oxidase and catalase, often referred to as GLOX) can significantly enhance photostability.[17] Additionally, the pH of the buffer can influence dye performance; Alexa Fluor dyes are notably stable and remain highly fluorescent over a broad pH range (typically 4-10).[9][18][19]

Troubleshooting Guide

This guide addresses the common problem of rapid signal loss when using Alexa Fluor 680.

Problem: My Alexa Fluor 680 signal is fading too quickly during image acquisition.

This is a classic sign of photobleaching. Follow the steps below to diagnose and mitigate the issue. The workflow is designed to optimize the most accessible parameters first before moving to more complex chemical solutions.

Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Check_Hardware Step 1: Adjust Acquisition Settings Start->Check_Hardware Initial Check Reduce_Power Reduce Laser Power / Illumination Intensity Check_Hardware->Reduce_Power Reduce_Exposure Decrease Exposure Time & Increase Binning/Gain Check_Hardware->Reduce_Exposure Check_Filters Ensure Correct Filter Sets Are Used Check_Hardware->Check_Filters Optimize_Buffer Step 2: Optimize Imaging Medium Reduce_Power->Optimize_Buffer If problem persists Reduce_Exposure->Optimize_Buffer If problem persists Check_Filters->Optimize_Buffer If problem persists Add_Antifade Add Commercial Antifade Reagent (e.g., ProLong™, Trolox) Optimize_Buffer->Add_Antifade Use_O2_Scavenger Use Oxygen Scavenging System (GLOX) Optimize_Buffer->Use_O2_Scavenger Reassess Step 3: Re-evaluate Staining Protocol Add_Antifade->Reassess If problem persists Use_O2_Scavenger->Reassess If problem persists Check_DOL Optimize Degree of Labeling (DOL) (High DOL can cause quenching) Reassess->Check_DOL Consider_Alternatives Step 4: Consider Alternative Dyes Check_DOL->Consider_Alternatives If problem persists Select_Dye Select a more photostable dye (e.g., CF™680R, DyLight™ 680) Consider_Alternatives->Select_Dye End End: Photostability Improved Select_Dye->End Final Solution

Caption: A logical workflow for troubleshooting photostability issues.
Step 1: Adjust Acquisition Settings

The rate of photobleaching is directly proportional to the intensity and duration of the excitation light.[20][21] Before changing your sample preparation, always optimize your microscope settings.

  • Reduce Excitation Power: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio. Reducing the power twofold does not necessarily reduce photobleaching by half, as the relationship is not always linear.[21]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera. If the signal is too dim, consider increasing camera gain or using pixel binning instead of increasing exposure.

  • Check Optical Filters: Ensure you are using the correct filter sets for Alexa Fluor 680 (Excitation/Emission maxima: ~679/702 nm).[19] Mismatched filters can lead to inefficient excitation and detection, tempting the user to increase power unnecessarily.

Step 2: Optimize Imaging Medium

If adjusting hardware settings is insufficient, the next step is to modify the chemical environment of the fluorophore.

  • Use a Commercial Antifade Reagent: For fixed samples, use a mounting medium containing an antifade reagent like ProLong™ Diamond or SlowFade™.[5] For live-cell imaging, add a cell-compatible antifade solution like ProLong™ Live Antifade Reagent to your medium.[5][13]

  • Incorporate an Oxygen Scavenging System: Since oxygen is a primary mediator of photobleaching, removing it from the buffer can dramatically increase dye stability. A common system is GLOX, which uses glucose oxidase to remove dissolved oxygen and catalase to remove the hydrogen peroxide byproduct.

Step 3: Consider an Alternative Fluorophore

If maximum photostability is required and the above steps are not sufficient, consider using a different dye in the same spectral region. Dyes like CF™680R and certain DyLight dyes are reported to have enhanced photostability compared to other 680 nm fluorophores.[11][12]

Data & Protocols

Quantitative Data Summary

Direct comparisons of photobleaching rates are difficult as they depend heavily on specific experimental conditions like light intensity, which are often not standardized across different studies.[20] However, we can summarize key properties and provide a qualitative comparison.

Table 1: Photophysical Properties of Alexa Fluor 680

Property Value Reference
Excitation Maximum 679 nm [19]
Emission Maximum 702 nm [19]
Molar Extinction Coefficient (ε) 183,000 cm⁻¹M⁻¹ [18]
Fluorescence Quantum Yield (QY) 0.36 [22]

| Fluorescence Lifetime (τ) | 1.2 ns |[22] |

Table 2: Qualitative Photostability Comparison of Near-IR Dyes

Dye Relative Photostability Notes
Cy™5.5 Good Alexa Fluor 680 is generally considered more photostable.
Alexa Fluor 680 Better Offers a good balance of brightness and high photostability, especially in antifade media.[23]
DyLight™ 680 Better Marketed as having high fluorescence intensity and photostability.[12]

| CF™680R | Best | A rhodamine-based dye specifically engineered for exceptional photostability.[11] |

Experimental Protocol: Measuring Photostability

This protocol provides a standardized method for comparing the photostability of fluorescently labeled samples.

Experimental_Workflow Start Start: Prepare Labeled Samples Mount Mount samples on slide with specified buffer (e.g., PBS vs. Antifade) Start->Mount Setup_Microscope Configure Microscope Mount->Setup_Microscope Set_ROI Find a representative Region of Interest (ROI) Setup_Microscope->Set_ROI Set_Acquisition Set fixed acquisition parameters (Laser Power, Exposure, Interval) Setup_Microscope->Set_Acquisition Acquire Acquire Time-Lapse Images Set_ROI->Acquire Set_Acquisition->Acquire Image_Series Capture images of the same ROI continuously over time (e.g., 50 frames) Acquire->Image_Series Analyze Analyze Data Image_Series->Analyze Measure_Intensity Measure mean fluorescence intensity of the ROI in each frame Analyze->Measure_Intensity Normalize Normalize intensity data to the first frame (I / I_initial) Measure_Intensity->Normalize Plot Plot normalized intensity vs. time/frame number Normalize->Plot End End: Compare Photobleaching Curves Plot->End

Caption: Experimental workflow for quantitative photostability assessment.

1. Sample Preparation:

  • Prepare identical samples labeled with the fluorophore(s) of interest (e.g., cells stained with an Alexa Fluor 680-conjugated antibody).

  • Mount the samples in the desired imaging buffer. To test the effect of an antifade reagent, prepare two sets of identical samples: one in a standard buffer (e.g., PBS) and one in the antifade medium.

2. Microscope Configuration:

  • Use a fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 640 nm) and emission filters for Alexa Fluor 680.

  • Allow the light source to warm up and stabilize before starting the experiment.

3. Image Acquisition (Time-Lapse):

  • Locate a region of interest (ROI) with clearly labeled structures.

  • Set the acquisition parameters (laser power, exposure time, camera gain) to levels that are typical for your experiments. Crucially, these settings must remain constant throughout the entire experiment and for all samples being compared.

  • Set up a time-lapse acquisition. Continuously illuminate the sample and capture a series of images (e.g., 50-100 frames) at the fastest possible frame rate or a set interval.

4. Data Analysis:

  • Open the image series in an analysis software (e.g., ImageJ/Fiji).

  • Draw an ROI around the labeled structure. For background correction, draw a second ROI in a region with no fluorescence.

  • Measure the mean fluorescence intensity within the signal ROI for each frame in the time series. Subtract the mean intensity of the background ROI from each measurement.

  • Normalize the background-corrected intensity values by dividing the intensity of each frame (I) by the intensity of the first frame (I₀).

  • Plot the normalized intensity (I/I₀) as a function of time or frame number. The resulting curve represents the photobleaching profile. The "half-life" is the time or frame number at which the fluorescence intensity drops to 50% of its initial value.

Visualizing the Photobleaching Mechanism

Photobleaching of cyanine dyes like Alexa Fluor 680 is a complex process. The diagram below illustrates a simplified pathway involving the reactive triplet state and oxygen.

Photobleaching_Mechanism Ground_State Fluorophore (Ground State S₀) Excited_Singlet Excited Singlet State (S₁) Ground_State->Excited_Singlet Excitation Light (hν) ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen ¹O₂) Ground_State->ROS Chemical Attack Excited_Singlet->Ground_State Emits Photon Fluorescence Fluorescence (Desired Signal) Triplet_State Excited Triplet State (T₁) (Long-lived, Reactive) Excited_Singlet->Triplet_State Intersystem Crossing (Undesirable) Oxygen_Ground Molecular Oxygen (³O₂) Triplet_State->Oxygen_Ground Energy Transfer Oxygen_Ground->ROS Activation Bleached Bleached Fluorophore (Non-fluorescent) ROS->Bleached Oxidation

References

Technical Support Center: Post-Labeling Purification of Alexa Fluor 680 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unconjugated Alexa Fluor 680 dye from protein and antibody conjugates after labeling.

Troubleshooting Guide

High background fluorescence or inaccurate dye-to-protein ratio calculations are often due to the presence of residual, unconjugated Alexa Fluor 680 dye. This guide addresses common issues encountered during the purification process.

Issue 1: Low Labeling Efficiency and Poor Dye Removal

  • Possible Cause: The protein concentration was too low during the labeling reaction.

    • Recommendation: For optimal labeling, protein concentrations should be around 2 mg/mL.[1][2] Dilute protein solutions (<1 mg/mL) not only label less efficiently but also make it more challenging to remove the free dye, potentially leading to lower yields.[1][2] If concentrating the protein is not feasible, consider increasing the molar ratio of dye to protein.[2]

  • Possible Cause: The buffer used for the labeling reaction contained primary amines or ammonium (B1175870) ions.

    • Recommendation: Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions, as these compete with the protein for reaction with the dye's succinimidyl ester.[1][2] If necessary, perform buffer exchange into a suitable buffer like phosphate-buffered saline (PBS) using dialysis or another method before labeling.[1][2]

  • Possible Cause: The pH of the labeling reaction was not optimal.

    • Recommendation: The reaction of succinimidyl esters with primary amines is most efficient at a slightly alkaline pH of 7.5–8.5.[1] Using a buffer such as 0.1 M sodium bicarbonate (pH ~8.3) is recommended to achieve the optimal pH for the reaction.[1][3]

Issue 2: High Background Signal in Downstream Applications

  • Possible Cause: Incomplete removal of unconjugated Alexa Fluor 680 dye.

    • Recommendation: Insufficient removal of free dye is a primary cause of high background.[4] It is crucial to select an appropriate purification method based on the molecular weight of your protein. For larger proteins (MW > 40,000), size-exclusion chromatography is effective.[1] For smaller proteins or peptides, other methods like HPLC or specialized dye removal columns may be necessary.[2][5] In some cases, double processing may be required for complete removal.[6]

Issue 3: Low Protein Recovery After Purification

  • Possible Cause: The protein is sticking to the purification membrane or resin.

    • Recommendation: When using spin filters, be cautious that the protein does not adhere to the membrane.[5] For chromatography-based methods, ensure the resin is appropriate for your protein to avoid non-specific binding. Some commercial dye removal columns are specifically designed for high protein recovery.[6][7]

  • Possible Cause: Sample dilution during the purification process.

    • Recommendation: Dialysis is an effective method for removing free dye but can result in sample dilution.[5] If a high final protein concentration is required, consider using spin columns or other chromatography methods that minimize dilution.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unconjugated Alexa Fluor 680 dye?

A1: The most common methods for removing free Alexa Fluor 680 dye are:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on size. The larger, labeled protein will elute first, while the smaller, unconjugated dye is retained and elutes later. Desalting columns are a type of SEC column commonly used for this purpose.[5][8]

  • Dialysis: This technique involves placing the labeling mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane and dialyzing against a large volume of buffer. The small, free dye molecules pass through the membrane, leaving the larger, labeled protein inside.[5][9]

  • Specialized Dye Removal Columns: Several commercially available spin columns and resins are specifically designed for the rapid and efficient removal of fluorescent dyes from labeling reactions, often with high protein recovery.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to purify labeled oligonucleotides and peptides, separating the labeled product from the unlabeled molecules and free dye.[10]

Q2: How do I choose the right purification method for my experiment?

A2: The choice of purification method depends on several factors:

  • Molecular Weight of the Protein: For proteins with a molecular weight greater than 40,000, size-exclusion chromatography using resins like Bio-Rad BioGel P-30 is suitable.[1] For smaller proteins and peptides, spin filters with an appropriate MWCO or HPLC might be more effective.[5]

  • Sample Volume: For reaction volumes greater than 1 mL, you can either divide the sample and apply it to multiple purification columns or use extensive dialysis to avoid further dilution.[1]

  • Required Final Concentration: If a high final protein concentration is important, methods like spin columns are preferable to dialysis, which can lead to sample dilution.[5][7]

  • Speed and Convenience: Commercial dye removal spin columns offer a fast and easy-to-use format for purification.[7]

Q3: What is the recommended molecular weight cutoff (MWCO) for dialysis membranes when removing free Alexa Fluor 680?

A3: A dialysis membrane with a molecular weight cutoff of ≥10,000 is recommended to effectively remove the unconjugated Alexa Fluor 680 dye (MW ~1200) while retaining the labeled protein.[9]

Q4: How can I confirm that all the free dye has been removed?

A4: After purification, you can check for the presence of free dye using techniques like Tris-tricine/SDS-PAGE, where the free dye will migrate separately from the labeled protein.[5] You can also perform an analytical run on an HPLC to see if there is a peak corresponding to the free dye.[5]

Quantitative Data Summary

Purification MethodKey ParametersProtein RecoveryDye Removal EfficiencyNotes
Size-Exclusion Chromatography (e.g., Bio-Rad BioGel P-30) Recommended for proteins with MW > 40,000.[1]Generally high, but some protein loss is inevitable.[8]EffectiveCan result in sample dilution.
Dialysis Recommended MWCO ≥ 10K.[9] Requires multiple buffer changes over several hours.[9]HighHighCan lead to significant sample dilution.[5]
Specialized Dye Removal Columns (e.g., Pierce Dye and Biotin Removal Columns) Spin column format for rapid purification.[6][7]Exceptional protein recovery.[6][7]High, potentially higher than dialysis.[7]Minimal sample dilution.[7] Resin is typically for single use.[6]
Spin Filters Choose MWCO based on protein size (e.g., 3 kDa or 10 kDa).[5] Involves repeated washing and spinning steps.[5]Can be high, but protein may stick to the membrane.[5]Effective with multiple washes (2-3 steps are often sufficient).[5]Can be time-consuming due to long spin times for smaller pore sizes.[5]

Experimental Protocols

Protocol 1: General Size-Exclusion Chromatography for Dye Removal

  • Column Preparation: Select a desalting column with a resin appropriate for the molecular weight of your protein (e.g., Bio-Rad BioGel P-30 for proteins >40 kDa).[1]

  • Equilibration: Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.2.

  • Sample Application: Carefully apply the labeling reaction mixture to the top of the resin bed.

  • Elution: Elute the labeled protein with the equilibration buffer. The labeled protein will pass through the column more quickly than the smaller, unconjugated dye molecules.

  • Fraction Collection: Collect the fractions as they elute from the column. The first colored band to elute will be your labeled protein. The free dye will elute in later fractions.

Protocol 2: Dialysis for Free Dye Removal

  • Membrane Preparation: Choose a dialysis membrane with a molecular weight cutoff of at least 10,000.[9] Prepare the membrane according to the manufacturer's instructions.

  • Sample Loading: Load the labeling reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis container in a large beaker of stirring dialysis buffer (e.g., PBS) at 4°C. Use a buffer volume that is at least 100 times the sample volume.

  • Buffer Changes: Change the dialysis buffer at least three times over a period of 4 hours or dialyze overnight to ensure complete removal of the free dye.[9]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette. Note that the sample volume may have increased.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis & Storage protein Protein Solution (in amine-free buffer) reaction Labeling Reaction (pH 8.3, 1 hour, RT) protein->reaction dye Alexa Fluor 680 Succinimidyl Ester dye->reaction reaction_mix Labeling Mixture (Labeled Protein + Free Dye) reaction->reaction_mix sec Size-Exclusion Chromatography reaction_mix->sec Method 1 dialysis Dialysis (≥10K MWCO) reaction_mix->dialysis Method 2 spin_column Specialized Dye Removal Spin Column reaction_mix->spin_column Method 3 purified_conjugate Purified Alexa Fluor 680 Conjugate sec->purified_conjugate dialysis->purified_conjugate spin_column->purified_conjugate storage Storage (4°C or -20°C, protected from light) purified_conjugate->storage

Caption: Experimental workflow for labeling and purification of Alexa Fluor 680 conjugates.

troubleshooting_logic start High Background or Inaccurate DoL Ratio check_dye Was free dye removal sufficient? start->check_dye check_labeling Was labeling efficiency optimal? check_dye->check_labeling Yes improve_purification Improve Purification: - Use appropriate MWCO - Increase wash steps - Consider alternative method check_dye->improve_purification No check_buffer Was buffer amine-free? check_labeling->check_buffer No success Successful Conjugation check_labeling->success Yes improve_purification->success check_ph Was pH optimal (8.3)? check_buffer->check_ph Yes buffer_exchange Perform buffer exchange (e.g., dialysis into PBS) check_buffer->buffer_exchange No check_conc Was protein conc. ≥ 2 mg/mL? check_ph->check_conc Yes adjust_ph Adjust pH with 1M Sodium Bicarbonate check_ph->adjust_ph No concentrate_protein Concentrate protein or increase dye:protein ratio check_conc->concentrate_protein No check_conc->success Yes buffer_exchange->check_ph adjust_ph->check_conc concentrate_protein->success

Caption: Troubleshooting logic for Alexa Fluor 680 labeling and purification.

References

Validation & Comparative

A Researcher's Guide to Near-Infrared Dyes: A Comparative Analysis of Alexa Fluor 680

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of molecular biology and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. Near-infrared (NIR) dyes, with their ability to penetrate deeper into tissues and minimize background autofluorescence, have become indispensable tools for a range of applications, from in-cell Western assays to in vivo imaging. This guide provides an objective comparison of one of the most widely used NIR dyes, Alexa Fluor 680, with its main competitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.

Performance Comparison of Alexa Fluor 680 and Other NIR Dyes

The ideal NIR dye should exhibit high brightness, exceptional photostability, and a good signal-to-noise ratio. This section compares the key performance characteristics of Alexa Fluor 680 against other popular NIR dyes such as Cy5.5, IRDye® 680RD, DyLight 680, and CF®680.

Spectral Properties

The selection of a fluorescent dye is fundamentally governed by its excitation and emission spectra, which must be compatible with the available instrumentation. The table below summarizes the key spectral properties of Alexa Fluor 680 and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor 680 679[1]702[1]184,000[1]0.36[1]
Cy5.5 678[2]695[2]250,000N/A
IRDye® 680RD 680694[3]N/AN/A
DyLight 680 692[4]712[4]140,000[4]N/A
CF®680 681698210,000N/A
Brightness and Photostability

Brightness is a critical factor for detecting low-abundance targets, while photostability determines the time window available for image acquisition. While direct, independent comparative studies are limited, some manufacturer-provided data and independent research offer insights.

  • Alexa Fluor 680 is described as a bright and photostable dye.[5] It can be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates.[5]

  • Cy5.5 is spectrally similar to Alexa Fluor 680.[2] However, some studies suggest that Cy dyes can be less photostable than Alexa Fluor dyes.[6]

  • IRDye® 680LT , a variant of IRDye 680, has been reported to be significantly brighter and more photostable than Alexa Fluor 680 in some contexts.

  • CF®680 is claimed to be the brightest among spectrally similar 680 nm dyes, while CF®680R is highlighted for its superior photostability.

Experimental Protocols

To facilitate the independent evaluation of these NIR dyes, this section provides detailed protocols for common applications.

Antibody Conjugation with NHS Ester Dyes

This protocol describes the labeling of antibodies with amine-reactive N-hydroxysuccinimide (NHS) ester dyes, a common method for preparing fluorescently labeled antibodies.

Materials:

  • Antibody to be labeled (in an amine-free buffer)

  • NIR dye NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2-5 mg/mL. Ensure the antibody solution is free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Stock Solution: Allow the vial of dye NHS ester to warm to room temperature. Add a small amount of anhydrous DMSO to create a 10 mg/mL stock solution. Vortex to dissolve completely.

  • Labeling Reaction: While gently stirring, add the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

Fluorescent Western Blotting

This protocol outlines the steps for performing a fluorescent Western blot to detect a target protein.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • NIR dye-conjugated secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Fluorescent imaging system

Procedure:

  • Blocking: After protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Dilute the NIR dye-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST, protected from light.

  • Imaging: Image the blot using a fluorescent imaging system with the appropriate excitation and emission filters for the chosen NIR dye.

In Vivo Imaging

This is a general workflow for in vivo imaging in a mouse model using a NIR dye-labeled targeting agent.

Materials:

  • NIR dye-labeled antibody or probe

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate laser lines and filters

  • Anesthesia

Procedure:

  • Probe Administration: Inject the NIR dye-labeled probe intravenously into the animal. The optimal dose and timing should be determined empirically.

  • Imaging: At various time points post-injection, anesthetize the animal and place it in the in vivo imaging system.

  • Image Acquisition: Acquire fluorescent images using the appropriate excitation and emission settings for the NIR dye.

  • Data Analysis: Quantify the fluorescent signal in the region of interest (e.g., tumor) and compare it to background tissues to determine the signal-to-noise ratio.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow_Western_Blot cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_imaging_analysis Imaging & Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_denature Sample Denaturation protein_quant->sample_denature sds_page SDS-PAGE sample_denature->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (NIR Dye Conjugated) primary_ab->secondary_ab imaging Fluorescent Imaging secondary_ab->imaging analysis Data Analysis imaging->analysis

Caption: Workflow for Fluorescent Western Blotting.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

References

A Head-to-Head Comparison of Near-Infrared Dyes: Seeking the Optimal Alternative to Alexa Fluor 680 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein analysis, the selection of a fluorescent label is a critical decision that directly impacts experimental sensitivity, accuracy, and reproducibility. For researchers working in the near-infrared (NIR) spectrum, Alexa Fluor 680 has long been a widely adopted benchmark. However, a growing landscape of alternative dyes presents new opportunities for enhanced performance in applications such as Western blotting, flow cytometry, and in-vivo imaging. This guide provides a comprehensive comparison of prominent alternatives to Alexa Fluor 680, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal dye for their specific research needs.

This comparison focuses on several key commercially available alternatives with spectral properties similar to Alexa Fluor 680: DyLight 680 , IRDye 680RD , CF680 , and Cy5.5 . We will delve into their quantitative performance metrics, provide detailed experimental protocols for their use, and visualize key workflows to aid in experimental design.

Performance Metrics: A Quantitative Showdown

The ideal fluorescent dye for protein labeling exhibits a high molar extinction coefficient (a measure of its ability to absorb light), a high fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and exceptional photostability (resistance to fading upon exposure to light). The following table summarizes the key quantitative data for Alexa Fluor 680 and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)
Alexa Fluor 680 679702183,0000.36[1]
DyLight 680 692712140,000High (Specific value not consistently reported)[2]
IRDye 680RD 680694170,000Not specified
CF680 681698210,000Not specified
Cy5.5 675694250,0000.27[3]

Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. While not all quantum yields are publicly available, the provided data allows for a comparative estimation of performance.

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding the practical application of these dyes. The following diagrams, generated using the DOT language, illustrate a typical protein labeling workflow and the decision-making process for selecting an appropriate dye.

ProteinLabelingWorkflow Protein Protein of Interest (e.g., Antibody) Labeling Labeling Reaction (pH 8.3-9.0) Protein->Labeling NHS_Dye NHS-Ester Activated Near-Infrared Dye NHS_Dye->Labeling Purification Purification (Size-Exclusion Chromatography) Labeling->Purification Labeled_Protein Labeled Protein Conjugate Purification->Labeled_Protein Application Downstream Application (Western Blot, Flow Cytometry, etc.) Labeled_Protein->Application

A typical workflow for labeling a protein with an NHS-ester activated near-infrared dye.

DyeSelectionLogic cluster_considerations Key Considerations cluster_dyes Dye Alternatives Brightness Brightness (ε x Φ) Decision Select Optimal Dye Brightness->Decision Photostability Photostability Photostability->Decision Cost Cost Cost->Decision Application Application Specifics Application->Decision AF680 Alexa Fluor 680 DL680 DyLight 680 IRDye680 IRDye 680RD CF680 CF680 Cy5_5 Cy5.5 Decision->AF680 Balanced Performance Decision->DL680 Cost-Effective Decision->IRDye680 High Stability Decision->CF680 High Brightness Decision->Cy5_5 High Extinction Coeff.

A decision-making diagram for selecting a suitable near-infrared dye.

Experimental Protocols

To ensure the successful application of these fluorescent dyes, detailed and validated protocols are essential. The following sections provide methodologies for protein labeling and a common downstream application, fluorescent Western blotting.

Protein Labeling with NHS-Ester Activated Dyes

This protocol describes a general method for labeling proteins, such as antibodies, with N-hydroxysuccinimide (NHS) ester-activated near-infrared dyes. The NHS ester reacts with primary amines on the protein to form a stable amide bond.

Materials:

  • Protein of interest (e.g., IgG antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS).

  • NHS-ester activated near-infrared dye.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.

  • Purification column (e.g., size-exclusion chromatography column such as Sephadex G-25).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Prepare the Protein:

    • If the protein solution contains primary amines (e.g., Tris buffer or glycine), dialyze the protein against an amine-free buffer like PBS.

    • Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.

  • Prepare the Dye:

    • Allow the vial of NHS-ester activated dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Slowly add a calculated molar excess of the dye stock solution to the protein solution while gently stirring. A typical starting point is a 10- to 20-fold molar excess of dye to protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the labeling reaction by reacting with any remaining NHS-ester groups.

    • Incubate for an additional 30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

Fluorescent Western Blotting

This protocol outlines the key steps for performing a Western blot using a secondary antibody conjugated to a near-infrared fluorescent dye.

Materials:

  • PVDF or low-fluorescence nitrocellulose membrane with transferred proteins.

  • Blocking buffer (e.g., non-fat dry milk or a commercial blocking buffer optimized for fluorescent Western blotting).

  • Primary antibody specific to the protein of interest.

  • Near-infrared fluorescent dye-conjugated secondary antibody.

  • Wash buffer (e.g., TBS-T or PBS-T).

  • Fluorescent imaging system capable of detecting near-infrared signals.

Procedure:

  • Blocking:

    • After protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three to five times for 5-10 minutes each with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the near-infrared fluorescent dye-conjugated secondary antibody in blocking buffer to the recommended concentration.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the membrane three to five times for 5-10 minutes each with wash buffer to remove unbound secondary antibody.

  • Imaging:

    • Ensure the imaging surface of the fluorescent imager is clean.

    • Place the membrane on the imaging surface and acquire the image using the appropriate laser excitation and emission filter settings for the specific near-infrared dye.

Concluding Remarks

The choice of a fluorescent dye for protein labeling is a multifaceted decision that requires careful consideration of the specific application and experimental goals. While Alexa Fluor 680 remains a robust and reliable option, alternatives such as DyLight 680, IRDye 680RD, CF680, and Cy5.5 offer a range of performance characteristics that may be advantageous for certain experimental setups. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can make an informed decision to optimize their protein labeling strategies and achieve high-quality, reproducible results in their near-infrared fluorescence-based assays.

References

Navigating the Crowded Spectrum: A Guide to Spectral Overlap with Alexa Fluor 680

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, meticulous fluorophore selection is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Alexa Fluor 680 with other commonly used fluorophores, focusing on spectral overlap and strategies to mitigate its impact. Experimental data and detailed protocols are presented to empower researchers in designing robust multiplexing experiments.

Alexa Fluor 680 is a bright and photostable far-red fluorescent dye widely employed in applications such as immunofluorescence microscopy, flow cytometry, and Western blotting. Its excitation and emission maxima are approximately 679 nm and 702 nm, respectively.[1] While its spectral properties make it a valuable tool, its emission in the far-red region of the spectrum necessitates careful consideration of potential overlap with other fluorophores, particularly in multicolor experiments.

Spectral Compatibility of Alexa Fluor 680

To facilitate the selection of appropriate fluorophores for multiplexing with Alexa Fluor 680, the following table summarizes the spectral properties of several commonly used dyes. It is important to note that the degree of spectral overlap is not only dependent on the fluorophores themselves but also on the specific filters and detectors used in the imaging system.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldExtinction Coefficient (cm⁻¹M⁻¹)Brightness (QY x EC)
Alexa Fluor 680 679 702 0.36 184,000 66,240
Cy5.56786940.28250,00070,000
IRDye 680RD680694N/AN/AN/A
Alexa Fluor 6476506680.33270,00089,100
Alexa Fluor 7006967190.25205,00051,250
Alexa Fluor 7507497750.12280,00033,600
APC (Allophycocyanin)6506600.68700,000476,000
APC-Alexa Fluor 680651702N/AN/AN/A

Note: Quantum yield and extinction coefficient values can vary depending on the conjugation partner and solvent conditions. Brightness is a relative measure calculated as the product of the quantum yield and the extinction coefficient.

Visualizing Spectral Overlap

Understanding the concept of spectral overlap is crucial for designing multiplex experiments. The following diagram illustrates the emission spectrum of Alexa Fluor 680 and its potential overlap with a spectrally adjacent fluorophore.

Conceptual diagram of spectral overlap between two fluorophores.

Experimental Workflow for Assessing Spectral Bleed-through

To quantitatively assess the degree of spectral bleed-through, a systematic experimental approach is necessary. The following workflow outlines the key steps for measuring the crosstalk between Alexa Fluor 680 and another fluorophore.

Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition Image/Data Acquisition cluster_analysis Data Analysis prep_single_af680 Prepare single-stained Alexa Fluor 680 sample acquire_af680 Acquire image/data of AF680 sample in both channels prep_single_af680->acquire_af680 prep_single_other Prepare single-stained 'Other Fluorophore' sample acquire_other Acquire image/data of 'Other' sample in both channels prep_single_other->acquire_other prep_unstained Prepare unstained control sample measure_bleedthrough Measure signal intensity of AF680 in 'Other' channel (and vice versa) acquire_af680->measure_bleedthrough acquire_other->measure_bleedthrough calculate_compensation Calculate compensation/ bleed-through correction factor measure_bleedthrough->calculate_compensation

Workflow for measuring spectral bleed-through.

Detailed Experimental Protocol: Quantifying and Compensating for Spectral Overlap

This protocol provides a step-by-step guide for measuring and correcting for spectral bleed-through between Alexa Fluor 680 and another fluorophore (e.g., Alexa Fluor 750) in immunofluorescence microscopy. The same principles can be adapted for flow cytometry.

Materials:

  • Cells or tissue samples

  • Primary antibodies

  • Secondary antibodies conjugated to Alexa Fluor 680 and the other fluorophore of interest (e.g., Alexa Fluor 750)

  • Fixation and permeabilization reagents

  • Blocking buffer

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for both fluorophores

Procedure:

  • Prepare Single-Stained Control Samples:

    • Prepare three sets of samples:

      • Unstained Control: Processed with all steps except for the addition of primary and secondary antibodies. This is crucial for determining the background autofluorescence.

      • Alexa Fluor 680 Single-Stained Control: Stained with the primary antibody and the Alexa Fluor 680-conjugated secondary antibody only.

      • "Other Fluorophore" Single-Stained Control: Stained with the primary antibody and the secondary antibody conjugated to the other fluorophore (e.g., Alexa Fluor 750) only.

  • Image Acquisition:

    • For the Alexa Fluor 680 single-stained control , acquire two images using the same exposure settings:

      • One image through the filter set optimal for Alexa Fluor 680.

      • A second image through the filter set optimal for the "other fluorophore". The signal detected in this second image represents the bleed-through of Alexa Fluor 680 into the other channel.

    • For the "Other Fluorophore" single-stained control , acquire two images using the same exposure settings:

      • One image through the filter set optimal for the "other fluorophore".

      • A second image through the filter set optimal for Alexa Fluor 680. The signal detected in this second image represents the bleed-through of the "other fluorophore" into the Alexa Fluor 680 channel.

    • Acquire an image of the unstained control in both channels to measure autofluorescence.

  • Data Analysis and Compensation:

    • Quantify Signal Intensities: Using image analysis software (e.g., ImageJ, FIJI), measure the mean fluorescence intensity in regions of interest (ROIs) for each of the acquired images. Be sure to subtract the mean intensity of the unstained control from all measurements to correct for autofluorescence.

    • Calculate the Bleed-through Coefficient:

      • Bleed-through of Alexa Fluor 680 into the "Other" channel (%): (Mean intensity of AF680 sample in "Other" channel / Mean intensity of AF680 sample in AF680 channel) x 100

      • Bleed-through of "Other" into the Alexa Fluor 680 channel (%): (Mean intensity of "Other" sample in AF680 channel / Mean intensity of "Other" sample in "Other" channel) x 100

    • Apply Compensation (Linear Unmixing): Once the bleed-through coefficients are determined, they can be used to mathematically correct the images from a double-stained sample. Most modern microscopy software has built-in tools for linear unmixing or spectral unmixing that utilize these coefficients to subtract the crosstalk from each channel, resulting in a more accurate representation of the individual fluorophore signals.

By following these guidelines and protocols, researchers can confidently design and execute multiplex fluorescence experiments, ensuring the generation of high-quality, reliable data for their scientific investigations.

References

A Head-to-Head Comparison: Alexa Fluor 680 vs. DyLight 680 for Immunofluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent dyes, the selection of the optimal fluorophore is paramount for generating high-quality, reproducible immunofluorescence data. This guide provides a detailed, data-driven comparison of two popular red fluorescent dyes: Alexa Fluor 680 and DyLight 680, to aid in making an informed decision for your specific experimental needs.

This comparison delves into the key performance characteristics of each dye, including their spectral properties, brightness, and photostability. Furthermore, it provides detailed experimental protocols for their use in immunofluorescence and visualizes a relevant biological pathway and experimental workflow to provide a comprehensive overview.

Quantitative Data Summary

The following tables summarize the key quantitative data for Alexa Fluor 680 and DyLight 680, facilitating a direct comparison of their spectral and photophysical properties.

Table 1: Spectral Properties

PropertyAlexa Fluor 680DyLight 680
Excitation Maximum (nm)679[1]692[2][3]
Emission Maximum (nm)702[1]712[2][3]
Extinction Coefficient (M⁻¹cm⁻¹)184,000[1]140,000[2][3]
Quantum Yield (Φ)0.36[1]High (specific value not readily available in literature)[4][5]
Spectrally Similar DyesCy5.5, IRDye 680[1]Alexa Fluor 680, Cy5.5[2][3]

Table 2: Performance Characteristics

CharacteristicAlexa Fluor 680DyLight 680
Brightness Considered a very bright and photostable dye.[6] Brightness is a product of the extinction coefficient and quantum yield.Generally described as a very bright fluorophore.[4] Some studies have shown DyLight 680 conjugates to be brighter than Alexa Fluor 680 conjugates in specific applications like microplate-based assays.
Photostability Known for high photostability, allowing for longer exposure times and more robust image acquisition.[6]Generally reported to have good photostability. Direct quantitative comparisons to Alexa Fluor 680 are limited.
pH Sensitivity Fluorescence is stable over a broad pH range.Fluorescence is stable over a pH range of 4-9.[4]
Water Solubility Highly water-soluble.Highly water-soluble.[4]

Experimental Protocols

Below are detailed, generalized protocols for immunofluorescence using secondary antibodies conjugated to either Alexa Fluor 680 or DyLight 680. These protocols should be optimized for your specific cell or tissue type, primary antibody, and imaging system.

General Immunofluorescence Protocol (Indirect Method)

This protocol outlines the key steps for immunofluorescent staining of fixed cells.

  • Cell Preparation:

    • Culture cells on sterile glass coverslips or in imaging-compatible microplates.

    • Wash cells briefly with Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor 680 or DyLight 680 conjugated secondary antibody in the blocking buffer according to the manufacturer's recommendations (typically in the range of 1-10 µg/mL).

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash cells three times with PBST for 5 minutes each, protected from light.

    • Perform a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the samples using a fluorescence microscope equipped with appropriate filters for the far-red spectrum.

Visualization of Signaling Pathways and Experimental Workflows

Visualizing the MAPK Signaling Pathway

Immunofluorescence is a powerful tool to visualize the activation and localization of key proteins within signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. The diagram below illustrates a simplified MAPK signaling cascade, where immunofluorescence can be used to detect the phosphorylated (activated) forms of key kinases like ERK.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nucleus ERK ERK->ERK_nucleus translocates TranscriptionFactors Transcription Factors ERK_nucleus->TranscriptionFactors activates GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Simplified MAPK signaling pathway.

Experimental Workflow for Immunofluorescence

The following diagram outlines the logical flow of a typical indirect immunofluorescence experiment, from sample preparation to image analysis.

IF_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging & Analysis CellCulture Cell Culture Fixation Fixation CellCulture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Alexa Fluor 680 or DyLight 680) PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy ImageAnalysis Image Analysis Microscopy->ImageAnalysis

References

A Brighter Alternative: Cost-Effective Dyes Outshine Alexa Fluor 680 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug development, the selection of fluorescent dyes is a critical decision that impacts experimental outcomes and budgets. Alexa Fluor 680 NHS ester has long been a staple for near-infrared (NIR) applications, prized for its performance in western blotting, in vivo imaging, and flow cytometry. However, a new generation of cost-effective alternatives is emerging, offering comparable and, in some cases, superior performance. This guide provides an objective comparison of key alternatives, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions.

Performance Comparison: Unveiling the Contenders

A thorough analysis of commercially available alternatives to this compound reveals several promising candidates, including IRDye® 680RD NHS Ester , DyLight™ 680 NHS Ester , Cyanine5.5 (Cy5.5) NHS Ester , APDye Fluor 680 NHS Ester , and AZDye 680 NHS Ester . These alternatives are designed to be spectrally similar to Alexa Fluor 680, allowing for their seamless integration into existing experimental setups.

Key Spectroscopic and Physicochemical Properties

The performance of a fluorescent dye is determined by several key parameters, including its absorption and emission spectra, extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). A higher extinction coefficient and quantum yield contribute to a brighter fluorescent signal.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
Alexa Fluor 680 679702183,000[1]0.36[2][3]
IRDye® 680RD 680694170,000[4]N/A
DyLight™ 680 692712140,000[5]N/A
Cyanine5.5 (Cy5.5) 675694190,000 - 209,000[6][7]0.2 - 0.28[7][8]
APDye Fluor 680 678701185,000[9]N/A
AZDye 680 678701185,000[9][10]N/A

Based on the available data, Cy5.5 boasts a higher extinction coefficient than Alexa Fluor 680, suggesting it can absorb more light, although its quantum yield is slightly lower. APDye Fluor 680 and AZDye 680 are marketed as direct spectral and structural equivalents to Alexa Fluor 680, with very similar extinction coefficients[9][10][11].

Photostability: A Crucial Factor for Imaging

Photostability, the ability of a dye to resist fading upon exposure to light, is critical for applications requiring long exposure times or repeated imaging. One study directly comparing the photostability of IRDye 680LT (a derivative of IRDye 680RD) and Alexa Fluor 680 on a nitrocellulose membrane showed that IRDye 680LT was significantly more photostable. While the fluorescence of Alexa Fluor 680 decreased significantly over time, the signal from IRDye 680LT remained much more stable.

Cost-Effectiveness: A Significant Advantage

A major driving factor for seeking alternatives is cost. While prices can fluctuate, alternatives such as APDye Fluor 680, AZDye 680, and Cy5.5 are generally offered at a lower price point per unit mass compared to this compound[7][10][11][14][15]. For example, AZDyes are reported to be, on average, 2.5 times less expensive per milligram than their Alexa Fluor counterparts[16]. This can translate to significant savings for laboratories with high-throughput needs or budget constraints.

DyePrice (per 1 mg)
This compound ~$510
IRDye® 680RD NHS Ester ~$319 (for 0.5 mg)
DyLight™ 680 NHS Ester ~$200-300
Cyanine5.5 (Cy5.5) NHS Ester ~$125-140
APDye Fluor 680 NHS Ester ~$178
AZDye 680 NHS Ester ~$179

Note: Prices are approximate and can vary between suppliers and over time. The price for IRDye 680RD is for 0.5 mg.

Experimental Protocols

To ensure a fair and accurate comparison of these dyes in your own laboratory, it is essential to follow standardized protocols. Below are detailed methodologies for protein labeling and a common application, fluorescent western blotting.

Protein Labeling with NHS Ester Dyes

This protocol describes the general procedure for conjugating an NHS ester-functionalized fluorescent dye to a protein, such as an antibody.

ProteinLabeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Solution 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-8.5) Add_Dye 3. Add calculated amount of dye solution to protein solution Protein_Solution->Add_Dye Amine-free buffer (e.g., 0.1 M sodium bicarbonate) Dye_Solution 2. Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO or DMF) Dye_Solution->Add_Dye Incubate 4. Incubate for 1 hour at room temperature, protected from light Add_Dye->Incubate Purify 5. Purify the conjugate (e.g., size-exclusion chromatography) Incubate->Purify Separate labeled protein from free dye

Caption: Workflow for labeling proteins with NHS ester dyes.

Methodology:

  • Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5) at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Reaction: While gently vortexing, add a calculated molar excess of the dye stock solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The purified, labeled protein conjugate is now ready for use.

Fluorescent Western Blotting

This protocol outlines the key steps for performing a fluorescent western blot to detect a target protein.

WesternBlot cluster_gel Electrophoresis & Transfer cluster_blocking Blocking & Incubation cluster_detection Detection SDS_PAGE 1. Separate proteins by SDS-PAGE Transfer 2. Transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane SDS_PAGE->Transfer Block 3. Block the membrane with a suitable blocking buffer Transfer->Block Primary_Ab 4. Incubate with primary antibody Block->Primary_Ab Wash1 5. Wash Primary_Ab->Wash1 Secondary_Ab 6. Incubate with fluorescently labeled secondary antibody Wash1->Secondary_Ab Wash2 7. Wash Secondary_Ab->Wash2 Image 8. Image the blot using a near-infrared imaging system Wash2->Image

Caption: Key steps in a fluorescent western blotting experiment.

Methodology:

  • SDS-PAGE and Protein Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer optimized for fluorescent western blotting to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.

  • Imaging: Image the blot using a digital imaging system equipped with the appropriate lasers and filters for the chosen near-infrared dye.

  • Analysis: Quantify the band intensities using appropriate image analysis software. The signal-to-noise ratio can be calculated by dividing the intensity of the specific band by the intensity of a background region of the same size.

Conclusion: Making the Switch

The data presented in this guide demonstrates that several cost-effective alternatives to this compound offer comparable, and in some aspects, potentially superior performance. Dyes such as Cy5.5, APDye Fluor 680, and AZDye 680 provide researchers with high-quality options at a more accessible price point. While a comprehensive, independent head-to-head comparison of all performance metrics under identical conditions would be beneficial, the available data strongly supports the consideration of these alternatives. By leveraging the detailed protocols provided, researchers can confidently validate these dyes in their specific applications, potentially leading to significant cost savings without compromising data quality. The continued development of these alternative fluorescent probes is a positive step forward, fostering accessibility and innovation in molecular imaging and beyond.

References

A Researcher's Guide to Cross-Reactivity Testing of Alexa Fluor 680 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides an objective comparison of methodologies to test the cross-reactivity of Alexa Fluor 680 labeled antibodies against other common fluorophores in the far-red spectrum. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate reagents and validation strategies.

Cross-reactivity, the binding of an antibody to an unintended target, can lead to false-positive results and misinterpretation of experimental outcomes. When using fluorescently labeled secondary antibodies, it is crucial to verify that they bind specifically to the primary antibody of interest without cross-reacting with other primary antibodies in a multiplex experiment or with endogenous immunoglobulins in the sample. This is particularly critical in multiplex immunofluorescence, where multiple antigens are detected simultaneously.

Alexa Fluor 680 is a popular choice for fluorescent detection in the far-red spectrum, offering bright and photostable signals. However, like any other fluorescent conjugate, the potential for cross-reactivity of the antibody portion must be rigorously assessed. This guide outlines key experimental approaches to quantify and compare the cross-reactivity of Alexa Fluor 680 labeled antibodies with common alternatives.

Comparative Analysis of Far-Red Fluorophores

While the fluorophore itself does not directly influence antibody cross-reactivity, its properties such as brightness and photostability are critical for assay sensitivity and performance. The choice of fluorophore can impact the signal-to-noise ratio, which is a key factor in discerning specific binding from non-specific background.

FluorophoreExcitation Max (nm)Emission Max (nm)Key AdvantagesPotential Considerations
Alexa Fluor 680 679702High brightness, excellent photostability, and good water solubility.[1]
Cy5.5 675694Spectrally similar to Alexa Fluor 680.[1]Can be prone to photobleaching and aggregation, which may affect fluorescence.[2][3]
IRDye 680RD 680694
DyLight 680 682715

Table 1: Spectral properties and characteristics of common far-red fluorophores used for antibody conjugation.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the specificity of Alexa Fluor 680 labeled secondary antibodies, particularly in multiplexing applications, it is essential to perform rigorous cross-reactivity testing. The following are detailed protocols for Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA) designed to assess off-target binding.

Western Blot Protocol for Secondary Antibody Cross-Reactivity Testing

This protocol is designed to determine if a secondary antibody raised against one species (e.g., goat anti-mouse IgG) cross-reacts with immunoglobulins from other species.

1. Sample Preparation and Electrophoresis:

  • Load 100-200 ng of purified IgG from various species (e.g., mouse, rabbit, rat, goat) into separate lanes of an SDS-PAGE gel.

  • Include a lane with the target IgG (in this case, mouse IgG) as a positive control.

  • Run the gel according to standard procedures to separate the heavy and light chains of the immunoglobulins.

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]

  • Confirm successful transfer by staining the membrane with Ponceau S.

3. Blocking:

  • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific binding of the antibody.[4]

4. Secondary Antibody Incubation:

  • Incubate the membrane with the Alexa Fluor 680 labeled secondary antibody (e.g., Goat Anti-Mouse IgG H&L (Alexa Fluor 680)) at the recommended dilution in blocking buffer for 1 hour at room temperature.[5]

5. Washing:

  • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound antibodies.[6]

6. Detection:

  • Image the membrane using a fluorescent imaging system with appropriate filters for the 680 nm channel.[7]

7. Analysis:

  • A strong signal should only be observed in the lane containing the target IgG (mouse IgG). Any significant signal in other lanes indicates cross-reactivity. The intensity of the bands can be quantified using densitometry to provide a semi-quantitative measure of cross-reactivity.

ELISA Protocol for Quantitative Cross-Reactivity Analysis

This protocol provides a quantitative measure of secondary antibody cross-reactivity.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with 100 µL of purified IgG from different species (e.g., mouse, rabbit, rat, goat) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.5).[8]

  • Include wells coated with the target IgG (mouse IgG) as the positive control and uncoated wells as a blank.

  • Incubate the plate overnight at 4°C.

2. Washing and Blocking:

  • Wash the plate three times with wash buffer (e.g., PBST).

  • Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C to prevent non-specific binding.[9]

3. Secondary Antibody Incubation:

  • Add 100 µL of the Alexa Fluor 680 labeled secondary antibody (e.g., Goat Anti-Mouse IgG H&L (Alexa Fluor 680)) diluted in blocking buffer to each well.

  • Incubate for 1 hour at room temperature.

4. Washing:

  • Wash the plate five times with wash buffer.[8]

5. Detection:

  • For a fluorescent ELISA, read the plate using a microplate reader with appropriate excitation and emission filters for Alexa Fluor 680.

  • Alternatively, if using an HRP-conjugated secondary, add a suitable substrate (e.g., TMB), stop the reaction, and read the absorbance.[8]

6. Data Analysis:

  • Subtract the blank reading from all wells.

  • The signal intensity in each well corresponds to the degree of binding of the secondary antibody to the coated IgG.

  • Calculate the percentage of cross-reactivity by dividing the signal from the non-target IgG wells by the signal from the positive control (target IgG) well and multiplying by 100.

Visualizing Experimental Workflows and Logical Relationships

Clear diagrams of experimental workflows and the principles of antibody specificity are essential for understanding and implementing robust cross-reactivity testing.

G cluster_WB Western Blot Workflow WB_Prep Sample Prep & SDS-PAGE (Purified IgGs) WB_Transfer Membrane Transfer WB_Prep->WB_Transfer WB_Block Blocking (5% Milk/BSA) WB_Transfer->WB_Block WB_Incubate Incubation with Alexa Fluor 680 2° Ab WB_Block->WB_Incubate WB_Wash Washing (TBST) WB_Incubate->WB_Wash WB_Detect Fluorescent Detection (~680 nm) WB_Wash->WB_Detect WB_Analyze Analysis of Cross-Reactivity WB_Detect->WB_Analyze

Figure 1: Western Blot workflow for assessing secondary antibody cross-reactivity.

G cluster_ELISA ELISA Workflow ELISA_Coat Coat Plate with Purified IgGs ELISA_Wash1 Wash ELISA_Coat->ELISA_Wash1 ELISA_Block Blocking (1% BSA) ELISA_Wash1->ELISA_Block ELISA_Incubate Incubation with Alexa Fluor 680 2° Ab ELISA_Block->ELISA_Incubate ELISA_Wash2 Wash ELISA_Incubate->ELISA_Wash2 ELISA_Read Read Fluorescence ELISA_Wash2->ELISA_Read ELISA_Analyze Quantitative Analysis ELISA_Read->ELISA_Analyze

Figure 2: ELISA workflow for quantitative analysis of secondary antibody cross-reactivity.

G cluster_antibodies Antibody Interactions Primary_Mouse Primary Ab (Mouse IgG) Antigen_A Antigen A Primary_Mouse->Antigen_A Specific Binding Primary_Rabbit Primary Ab (Rabbit IgG) Antigen_B Antigen B Primary_Rabbit->Antigen_B Specific Binding Secondary_Anti_Mouse Alexa 680 Anti-Mouse IgG Secondary_Anti_Mouse->Primary_Mouse Desired Binding Secondary_Anti_Mouse->Primary_Rabbit Cross-Reactivity (Undesired)

Figure 3: Desired binding vs. cross-reactivity in a multiplex immunofluorescence experiment.

Minimizing Cross-Reactivity

To reduce the risk of cross-reactivity, it is highly recommended to use cross-adsorbed (also referred to as pre-adsorbed) secondary antibodies.[10] This purification process involves passing the secondary antibody solution through a column containing immobilized serum proteins from potentially cross-reactive species. This removes antibodies that would bind to off-target IgGs, thereby increasing the specificity of the secondary antibody. When performing multiplex immunofluorescence with primary antibodies from different species, always select secondary antibodies that have been cross-adsorbed against the species of the other primary antibodies being used.[10][11]

Conclusion

Thorough validation of antibody specificity is a cornerstone of reliable immunological assays. While Alexa Fluor 680 offers excellent fluorescent properties for detection, the cross-reactivity of the conjugated antibody must be experimentally verified. The Western Blot and ELISA protocols detailed in this guide provide robust methods for assessing and quantifying the cross-reactivity of Alexa Fluor 680 labeled secondary antibodies. By employing these validation strategies and utilizing highly cross-adsorbed antibodies, researchers can significantly enhance the accuracy and reproducibility of their findings.

References

A Researcher's Guide to Spectrally Similar Dyes for Multiplexing with Alexa Fluor 680

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers venturing into multiplex fluorescence experiments, the selection of compatible dyes is paramount. Alexa Fluor 680, a popular far-red fluorescent dye, is a common choice for the 680 nm channel. However, expanding experimental panels requires the inclusion of additional dyes with similar spectral characteristics that can be effectively distinguished. This guide provides a comprehensive comparison of spectrally similar alternatives to Alexa Fluor 680, supported by quantitative data and detailed experimental protocols to aid in your selection process.

Spectral Alternatives to Alexa Fluor 680

Several fluorescent dyes exhibit excitation and emission spectra that closely resemble Alexa Fluor 680, making them potential candidates for multiplexing. The key to successful multiplexing lies in selecting dyes with sufficient spectral separation to be resolved by the detection system. The following tables summarize the key spectral and photophysical properties of prominent alternatives.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor 680 679[1]702[1]184,000[1]0.36[1]
Cy®5.5 ~675~694Not readily availableNot readily available
DyLight™ 680 692[2]712[2]140,000[2]Not readily available
IRDye® 680RD 680[3]694[3]170,000[4]Not readily available
iFluor® 680 684[5]701[5]220,000[5]0.23[5]
APDye™ Fluor 680 678[6]701[6]185,000[6]Not readily available
CF®680 Not readily availableNot readily availableNot readily availableNot readily available

Note: The availability of quantum yield data can be limited for some commercial dyes. When available, it provides a measure of the dye's fluorescence efficiency.

Performance Comparison in Key Applications

The ideal dye for your experiment will depend on the specific application. Here's a qualitative comparison of these dyes based on commonly cited performance characteristics:

DyeReported BrightnessReported PhotostabilityKey Advantages
Alexa Fluor 680 High[7]High[7]Well-characterized, pH-insensitive.[7]
Cy®5.5 HighModerateSpectrally similar to Alexa Fluor 680.[1][7]
DyLight™ 680 HighHighGood for fluorescence microscopy and flow cytometry.[2]
IRDye® 680RD HighHighSuitable for in vivo imaging and western blotting.[3]
iFluor® 680 HighHighExcellent alternative with high extinction coefficient.[8]
APDye™ Fluor 680 HighHighWater-soluble and pH-insensitive.[9]
CF®680 HighHighCompatible with super-resolution microscopy (STORM & STED).[10]

Experimental Protocols for Dye Comparison

To empirically determine the best dye for your specific experimental conditions, it is crucial to perform a side-by-side comparison. Below are detailed protocols for evaluating dye performance in three common applications.

Immunofluorescence Microscopy

This protocol outlines a method for comparing the performance of different far-red dyes in immunofluorescence staining.

1. Cell Culture and Preparation:

  • Plate cells of interest on coverslips and culture to the desired confluency.

  • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilize the cells if targeting intracellular antigens (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

2. Antibody Incubation:

  • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with secondary antibodies conjugated to the different far-red dyes being compared, each diluted in blocking buffer according to the manufacturer's instructions. Perform this incubation for 1 hour at room temperature, protected from light.

3. Mounting and Imaging:

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Acquire images using a fluorescence microscope equipped with appropriate filter sets for the far-red channel. Ensure consistent acquisition settings (e.g., exposure time, laser power) across all samples for a fair comparison.

4. Data Analysis:

  • Quantify the mean fluorescence intensity of the stained structures for each dye using image analysis software.

  • Assess the signal-to-noise ratio by comparing the fluorescence intensity of the stained structure to the background fluorescence.

  • Evaluate photostability by exposing the samples to continuous illumination and measuring the rate of fluorescence decay.

Flow Cytometry

This protocol describes how to compare the brightness of different dye-conjugated antibodies using flow cytometry.

1. Cell Staining:

  • Prepare a single-cell suspension of the target cells.

  • Aliquot an equal number of cells into different tubes.

  • Stain the cells with the same primary antibody conjugated to the different far-red dyes being tested. Use a concentration range to titrate the antibody for optimal staining.

  • Include an unstained control and single-color controls for each dye.

  • Incubate for 30 minutes on ice, protected from light.

  • Wash the cells twice with flow cytometry staining buffer (e.g., PBS with 2% FBS).

2. Data Acquisition:

  • Resuspend the cells in staining buffer.

  • Acquire data on a flow cytometer equipped with a laser and detectors suitable for far-red fluorescence (e.g., a 633 nm or 640 nm laser).

  • Ensure the instrument settings are optimized and consistent for all samples.

3. Data Analysis:

  • Gate on the cell population of interest.

  • Calculate the Stain Index for each dye to quantify its brightness relative to the background. The Stain Index is calculated as: (Median Fluorescence Intensity of positive population - Median Fluorescence Intensity of negative population) / (2 * Standard Deviation of negative population).[11][12][13] A higher Stain Index indicates a brighter signal.

Fluorescent Western Blotting

This protocol allows for the comparison of different fluorescently labeled secondary antibodies in a western blotting application.

1. Protein Separation and Transfer:

  • Separate protein lysates by SDS-PAGE.

  • Transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane.

2. Blocking and Antibody Incubation:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with secondary antibodies conjugated to the different far-red dyes being compared, each diluted in blocking buffer, for 1 hour at room temperature.

3. Imaging and Analysis:

  • Wash the membrane three times with TBST.

  • Image the blot using a fluorescence imaging system with the appropriate excitation and emission settings for the far-red channel.

  • Quantify the band intensity for each dye using the imaging software.

  • Compare the signal-to-noise ratio for each dye by measuring the intensity of the specific band relative to the background of the membrane.

Visualizing Multiplexing Concepts

The following diagrams illustrate key concepts in multiplexing with spectrally similar dyes.

Caption: Simplified workflow of multiplex fluorescence detection.

Caption: Concept of spectral overlap and the need for compensation.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Alexa Fluor® 680 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the safe handling and disposal of Alexa Fluor® 680 NHS Ester. It is intended for researchers, scientists, and professionals in drug development who work with this fluorescent dye. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

I. Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the required PPE for handling Alexa Fluor® 680 NHS Ester in both its solid, powdered form and when in solution.

PPE Category Item Specifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles and splashes.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling the powder or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Nitrile gloves offer good chemical resistance. Gloves should be inspected for any signs of degradation or punctures before and during use. Change gloves immediately if contaminated.
Respiratory Protection Air-Purifying Respirator (APR) with P100 filtersA NIOSH-approved half-mask or full-face APR is required when handling the powdered form of the dye to prevent inhalation of fine particles. A proper fit test is mandatory before use.
Protective Clothing Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn to protect skin and personal clothing.
Disposable Gown/ApronFor procedures with a high risk of contamination or splashing, a disposable or chemical-resistant apron should be worn over the lab coat.
Foot Protection Closed-toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.

II. Health and Safety Information

Based on the Safety Data Sheet for a structurally identical compound, Alexa Fluor® 680 NHS Ester is not classified as a dangerous substance or mixture according to the Globally Harmonized System (GHS).[1] However, standard laboratory chemical handling precautions should always be observed.

Hazard Description Precautionary Statement
Eye Contact May cause eye irritation.Avoid contact with eyes. In case of contact, immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact May cause skin irritation.Avoid contact with skin. In case of contact, wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]
Inhalation May be harmful if inhaled. May cause respiratory tract irritation.Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. If inhaled, remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms persist.[1]
Ingestion May be harmful if swallowed.Do not ingest. If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[1]

III. Operational Plan: Handling and Preparation

A systematic approach is crucial to prevent contamination and ensure safety when handling Alexa Fluor® 680 NHS Ester.

A. Area and Equipment Preparation:

  • Designate a specific work area for handling the dye, preferably within a chemical fume hood.

  • Cover the work surface with disposable, absorbent bench paper.

  • Assemble all necessary equipment: calibrated analytical balance, weigh paper or boat, spatulas, appropriate solvents (anhydrous DMSO or DMF), and primary solution containers.[2]

B. Weighing the Powdered Dye:

  • Don all required PPE as specified in the table above, including a respirator.

  • Carefully transfer the desired amount of Alexa Fluor® 680 NHS Ester powder from the stock container to the weigh paper or boat using a clean spatula.

  • Close the stock container tightly immediately after use.

C. Solution Preparation:

  • Work within a chemical fume hood.

  • Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to the weighed powder to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[3]

  • Vortex briefly to ensure the dye is fully dissolved.[3]

  • The NHS ester is moisture-sensitive; therefore, use fresh, anhydrous solvents.[4]

D. Storage:

  • Solid Form: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[4][5]

  • Stock Solution: It is not recommended to store the dye in DMSO for extended periods due to potential hydrolysis from trace amounts of water.[6] If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C, desiccated and protected from light.[4] A better alternative is to aliquot the solid dye into smaller amounts before preparing a fresh solution for each experiment.[4]

IV. Experimental Protocol: Antibody Labeling

This protocol provides a general procedure for conjugating Alexa Fluor® 680 NHS Ester to an antibody. Optimization may be required for specific antibodies and applications.

A. Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Alexa Fluor® 680 NHS Ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Purification column (e.g., Sephadex G-25)[7]

  • Phosphate-buffered saline (PBS)

B. Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).[3][7] Buffers containing primary amines like Tris will interfere with the labeling reaction.[8]

    • Adjust the pH of the antibody solution to 8.0-8.5 using 1 M sodium bicarbonate.[2][9]

  • Prepare the Dye:

    • Allow the vial of Alexa Fluor® 680 NHS Ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution in anhydrous DMSO.[3]

  • Labeling Reaction:

    • Add the appropriate volume of the dye stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody for IgGs.[3][7]

    • Gently mix the reaction mixture and incubate for 1 hour at room temperature, protected from light.[2][5]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[7]

    • Elute the labeled antibody with PBS. The first colored band to elute is the conjugated antibody.

V. Disposal Plan

All waste materials contaminated with Alexa Fluor® 680 NHS Ester must be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and disposable lab coats should be collected in a designated, sealed waste container.

  • Liquid Waste: Unused dye solutions and other liquid waste should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.

Diagrams

PPE_Workflow PPE Workflow for Handling Alexa Fluor® 680 NHS Ester cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Enter Designated Work Area ppe Don PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - Respirator (for powder) start->ppe weigh Weigh Powdered Dye in Fume Hood ppe->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve dispose Dispose of Contaminated Waste in Designated Chemical Waste Containers dissolve->dispose decontaminate Decontaminate Work Surface dispose->decontaminate remove_ppe Remove PPE in Correct Order decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for safe handling of Alexa Fluor® 680 NHS Ester.

Antibody_Labeling_Workflow Antibody Labeling with Alexa Fluor® 680 NHS Ester cluster_reagents Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_ab Prepare Antibody Solution (Amine-free buffer, pH 8.0-8.5) mix Mix Antibody and Dye (e.g., 10:1 molar ratio) prep_ab->mix prep_dye Prepare 10 mM Dye Stock Solution (Anhydrous DMSO) prep_dye->mix incubate Incubate for 1 Hour at Room Temperature (Protect from light) mix->incubate column Apply to Gel Filtration Column incubate->column elute Elute Labeled Antibody with PBS column->elute

Caption: Experimental workflow for antibody labeling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.